A 1120
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)16-7-3-1-5-14(16)13-9-11-25(12-10-13)19(28)24-17-8-4-2-6-15(17)18(26)27/h1-8,13H,9-12H2,(H,24,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAQCLPMSVEOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152782-19-8 | |
| Record name | 1152782-19-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TPST-1120 (Amezalpat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPST-1120, also known as amezalpat, is a first-in-class, oral, small molecule inhibitor of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating fatty acid oxidation (FAO), angiogenesis, and inflammation.[1][2] Many tumors upregulate FAO to support their proliferation, enhance angiogenesis, and create an immune-suppressive tumor microenvironment.[3] By inhibiting PPARα, TPST-1120 aims to counteract these tumor-promoting processes. This document provides a comprehensive overview of the mechanism of action, experimental data, and clinical development of TPST-1120.
Core Mechanism of Action: PPARα Inhibition
TPST-1120's primary mechanism of action is the selective antagonism of PPARα. This inhibition disrupts the metabolic and signaling pathways that are co-opted by cancer cells to support their growth and survival. The therapeutic effect is believed to be twofold: a direct impact on tumor cell metabolism and a modulation of the tumor microenvironment to be less favorable for tumor growth and more responsive to anti-cancer immunity.[3][4]
Signaling Pathway
The binding of endogenous ligands, such as fatty acids, to PPARα leads to its activation and subsequent heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in fatty acid uptake and oxidation. TPST-1120, as a PPARα antagonist, prevents this transcriptional activation, leading to a reduction in FAO.
References
- 1. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. youtube.com [youtube.com]
- 4. Tempest Receives FDA Study May Proceed for Pivotal Phase 3 Trial of Amezalpat Combination Therapy for the Treatment of First-Line Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]
A1120 Binding Affinity to RBP4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of A1120, a non-retinoid small molecule, to Retinol-Binding Protein 4 (RBP4). A1120 has been identified as a high-affinity ligand for RBP4, demonstrating potential as a therapeutic agent by modulating RBP4 levels. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of A1120 to RBP4
A1120 exhibits a high binding affinity for RBP4, competitively displacing retinol (B82714) from its natural binding site. The quantitative metrics from various studies are summarized below for direct comparison.
| Compound | Binding Affinity Metric | Value (nM) | Assay | Reference |
| A1120 | Ki | 8.3 | Fluorescence Resonance Energy Transfer (FRET) | [1][2] |
| A1120 | IC50 | 14.8 | Scintillation Proximity Assay (SPA) | [3] |
| A1120 | IC50 | 155 | Time-Resolved FRET (TR-FRET) - RBP4-TTR Interaction | [3] |
| Fenretinide | IC50 | 56 | Scintillation Proximity Assay (SPA) | [3] |
| Fenretinide | IC50 | 4500 | Time-Resolved FRET (TR-FRET) - RBP4-TTR Interaction | [3] |
| Retinol | Kd | 62.5 | Scintillation Proximity Assay (SPA) | [3][4] |
| Retinol | Ki | 125 | Not Specified | [1] |
| Fenretinide | Ki | 125 | Not Specified | [1] |
Mechanism of Action
A1120 functions as an RBP4 antagonist. It binds to the same site on RBP4 as retinol, the endogenous ligand.[1] This binding event induces critical conformational changes in the loops at the interface where RBP4 interacts with Transthyretin (TTR).[1][5] The formation of the RBP4-TTR complex is crucial for preventing the renal clearance of the smaller RBP4 protein.[3] By disrupting this interaction, A1120 promotes the excretion of RBP4 from the bloodstream, leading to a reduction in serum RBP4 and retinol levels.[1][3][5] This mechanism is of therapeutic interest for conditions where lowering circulating retinol levels may be beneficial, such as certain retinal diseases characterized by the accumulation of toxic bisretinoids.[3][6][7] While initially investigated for its potential to improve insulin (B600854) sensitivity, studies have shown that A1120 does not produce the same anti-diabetic effects as fenretinide, another RBP4 antagonist, despite effectively lowering RBP4 levels.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity of A1120 to RBP4 are provided below.
Scintillation Proximity Assay (SPA) for RBP4 Binding
This assay directly measures the binding of a radiolabeled ligand to its target protein.
-
Materials:
-
Biotinylated human RBP4
-
Streptavidin-coated Polyvinyltoluene (PVT) SPA beads
-
3H-retinol (radioligand)
-
A1120 and other test compounds
-
Assay buffer (e.g., PBS)
-
Microplates suitable for scintillation counting
-
-
Procedure:
-
Immobilization of RBP4: Biotinylated RBP4 is incubated with Streptavidin-PVT SPA beads to immobilize the protein on the bead surface.
-
Binding Reaction: A fixed concentration of 3H-retinol (e.g., 10 nM) is incubated with the RBP4-coated beads in the presence of varying concentrations of the test compound (A1120 or fenretinide).[3]
-
Nonspecific Binding Control: A parallel set of reactions is prepared in the presence of a high concentration of non-radioactive retinol (e.g., 20 µM) to determine nonspecific binding.[3]
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Signal Detection: The plates are read in a scintillation counter. When 3H-retinol binds to the RBP4 on the SPA beads, the radioisotope is brought into close enough proximity to the scintillant embedded in the beads to produce a detectable light signal. Unbound 3H-retinol in the solution is too far away to generate a signal.
-
Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of 3H-retinol, is determined by nonlinear regression analysis of the competition curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for RBP4-TTR Interaction
This assay measures the proximity of two molecules, in this case, RBP4 and TTR, to assess the ability of a compound to disrupt their interaction.
-
Materials:
-
Tagged RBP4 (e.g., with a donor fluorophore like Terbium)
-
Tagged TTR (e.g., with an acceptor fluorophore like d2)
-
Retinol
-
A1120 and other test compounds
-
Assay buffer
-
Microplates suitable for fluorescence reading
-
-
Procedure:
-
Induction of Interaction: Retinol is added to the assay mixture, as it promotes the interaction between RBP4 and TTR, bringing the donor and acceptor fluorophores into close proximity.[3] A dose-response curve for retinol is typically performed to determine the optimal concentration for inducing the interaction (e.g., an EC50 of 308 nM has been reported).[3]
-
Antagonist Addition: The assay is performed in the presence of a fixed concentration of retinol (e.g., 1 µM) and varying concentrations of the test compound (A1120 or fenretinide).[3]
-
Incubation: The reaction mixture is incubated to allow the binding and any disruption to occur.
-
Signal Detection: The plate is read using a TR-FRET-compatible reader. The donor fluorophore is excited at a specific wavelength, and if it is in close proximity to the acceptor fluorophore (i.e., if RBP4 and TTR are interacting), energy is transferred, and the acceptor emits light at a different wavelength. The ratio of the acceptor to donor emission is measured.
-
Data Analysis: A decrease in the FRET signal indicates that the test compound is disrupting the RBP4-TTR interaction. The IC50 value, the concentration of the test compound that inhibits 50% of the retinol-induced RBP4-TTR interaction, is determined.
-
In Vivo Effects of A1120 Administration
Administration of A1120 to mice has been shown to effectively lower serum RBP4 and retinol levels in a dose-dependent manner, comparable to the effects of fenretinide.[1] In one study, A1120 administration in mice resulted in a 75% reduction in serum RBP4.[6][7] This reduction in circulating RBP4 and retinol is correlated with a decrease in visual cycle retinoids and a significant reduction in the accumulation of lipofuscin bisretinoids in the eye.[3][6][7]
Conclusion
A1120 is a potent, high-affinity, non-retinoid antagonist of RBP4. Its mechanism of action involves the disruption of the RBP4-TTR interaction, leading to increased renal clearance of RBP4 and a subsequent reduction in serum RBP4 and retinol levels. The binding affinity and inhibitory activity of A1120 have been quantitatively characterized using assays such as SPA and TR-FRET. These findings underscore the potential of A1120 as a pharmacological tool for studying the roles of RBP4 and as a potential therapeutic agent for diseases where modulation of retinol transport is a desired outcome.
References
- 1. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to A1120: A Non-Retinoid Antagonist for Modulating the Retinol Transport Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of A1120, a novel non-retinoid antagonist of Retinol (B82714) Binding Protein 4 (RBP4). A1120 offers a promising therapeutic strategy for ocular diseases characterized by the excessive accumulation of lipofuscin, such as Stargardt disease and atrophic age-related macular degeneration (AMD). By binding to RBP4, A1120 disrupts the interaction between RBP4 and transthyretin (TTR), leading to the rapid renal clearance of RBP4. This mechanism effectively reduces the circulating levels of retinol and, consequently, mitigates the formation of cytotoxic bisretinoids in the retina. This document details the mechanism of action of A1120, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Retinol Transport Pathway and its Therapeutic Targeting
Retinol (Vitamin A) is essential for a multitude of physiological processes, most notably vision. Its transport from the liver, where it is stored, to peripheral tissues is a tightly regulated process. Retinol is carried in the bloodstream bound to Retinol Binding Protein 4 (RBP4).[1][2] This RBP4-retinol complex then associates with a larger protein, transthyretin (TTR).[3][4] The formation of this tertiary complex is crucial as it prevents the small RBP4 molecule from being filtered out of the blood by the kidneys and excreted.[5][6]
In certain retinal diseases, an over-accumulation of toxic byproducts of the visual cycle, known as bisretinoids (e.g., A2E), is a key pathological feature.[7][8] The formation of these bisretinoids is dependent on the influx of retinol into the retina. Therefore, reducing the amount of retinol delivered to the eye is a viable therapeutic approach.
A1120 is a small molecule, non-retinoid antagonist designed to disrupt this transport pathway. Unlike retinoid-based antagonists like fenretinide (B1684555), A1120 does not interact with retinoic acid receptors (RARs), which may offer a more favorable safety profile.[7][8] It binds directly to RBP4, inducing a conformational change that prevents its interaction with TTR.[9][10] This disruption leads to the rapid clearance of RBP4 from the circulation, thereby lowering serum retinol levels and reducing its uptake by the retina.[7][9]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of A1120.
Table 1: In Vitro Potency of A1120
| Parameter | Value | Species | Notes |
| RBP4 Binding Affinity (Ki) | 8.3 nM | Human | High-affinity, non-retinoid ligand.[10] |
| RBP4 Binding Dissociation Constant (Kd) | 62.5 nM | Not Specified | Determined by nonlinear regression analysis of saturation binding.[7] |
| IC50 for RBP4-TTR Interaction | 155 nM | Human | Significantly more potent than fenretinide (IC50 = 4.5 µM).[7] |
| IC50 on human RBP4 | 90 nM | Human | [11] |
| IC50 on mouse RBP4 | 66 nM | Mouse | [11] |
Table 2: In Vivo Effects of A1120 in Mice
| Parameter | Effect | Duration of Treatment | Animal Model | Notes |
| Serum RBP4 Reduction | 75% | 12 days | Wild-type Mice | Correlated with a reduction in visual cycle retinoids.[7] |
| 11-cis Retinaldehyde Reduction | ~30-50% | 12 days | Wild-type Mice | A key component of the visual cycle.[7] |
| All-trans Retinyl Palmitate Reduction | ~30-50% | 12 days | Wild-type Mice | The storage form of vitamin A in the retina.[7] |
| Bisretinoid Lipofuscin Reduction | ~50% | Not Specified | Abca4-/- Mice | A model for Stargardt disease.[12] |
Signaling and Experimental Workflow Diagrams
A1120 and the Retinol Transport Pathway
Caption: A1120 disrupts the retinol transport pathway by binding to RBP4.
Experimental Workflow: In Vitro RBP4-TTR Interaction Assay (TR-FRET)
Caption: Workflow for the Time-Resolved Fluorescence Resonance Energy Transfer assay.
Experimental Workflow: In Vivo Evaluation in Mice
Caption: General workflow for in vivo evaluation of A1120 in a mouse model.
Detailed Experimental Protocols
In Vitro RBP4-TTR Interaction Assay (TR-FRET)
This protocol is based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the interaction between RBP4 and TTR.
-
Materials and Reagents:
-
MBP-tagged human RBP4
-
Europium (Eu3+)-labeled human TTR
-
d2-conjugated anti-MBP antibody
-
All-trans retinol
-
A1120 or other test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare a stock solution of A1120 and retinol in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of A1120 in the assay buffer.
-
In each well of the 384-well plate, add the following in order:
-
A1120 or vehicle control.
-
A fixed concentration of retinol (e.g., 1 µM) to induce the RBP4-TTR interaction.
-
MBP-tagged RBP4 and d2-conjugated anti-MBP antibody.
-
Europium-labeled TTR.
-
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark to allow the binding reaction to reach equilibrium.
-
Read the plate using a TR-FRET-compatible plate reader. Excite at approximately 320-340 nm and measure the emission at both 620 nm (Eu3+ emission) and 668 nm (d2 emission).
-
Calculate the FRET ratio (668 nm / 620 nm) * 10,000.
-
Plot the FRET ratio against the log of the A1120 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
RBP4 Saturation Binding Assay
This protocol is to determine the binding affinity (Kd) of a ligand to RBP4.
-
Materials and Reagents:
-
Recombinant human RBP4
-
Radiolabeled retinol (e.g., [3H]-retinol) or a fluorescently labeled RBP4 ligand
-
Unlabeled retinol or test compound (for competition assays)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Scintillation fluid and a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of RBP4 to each well.
-
Add increasing concentrations of the radiolabeled or fluorescently labeled ligand.
-
For non-specific binding determination, add a large excess of unlabeled ligand to a parallel set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free ligand.
-
Quantify the amount of bound ligand in each well using a scintillation counter or fluorescence plate reader.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the ligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
-
In Vivo Administration of A1120 in Mice
This protocol provides a general guideline for the oral administration of A1120 to mice.
-
Materials and Reagents:
-
A1120
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
-
-
Procedure:
-
Prepare a homogenous suspension of A1120 in the chosen vehicle at the desired concentration.
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate length for gavage needle insertion.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the A1120 suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Repeat the procedure at the desired frequency (e.g., once daily) for the duration of the study.
-
Measurement of Serum RBP4 Levels (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify RBP4 in serum samples.
-
Materials and Reagents:
-
Commercial RBP4 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Mouse serum samples
-
Microplate reader
-
-
Procedure:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Serum samples will likely require dilution.
-
Add the standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate for the time and at the temperature specified in the kit protocol.
-
Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-RBP4 antibody) to each well and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of RBP4 in the unknown samples.
-
Analysis of Visual Cycle Retinoids by HPLC
This protocol describes a general method for extracting and analyzing retinoids from ocular tissue.
-
Materials and Reagents:
-
Mouse eyes
-
Homogenization buffer (e.g., PBS with antioxidants)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
HPLC system with a UV detector
-
Normal-phase HPLC column
-
Mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane)
-
Retinoid standards (e.g., all-trans-retinol, 11-cis-retinal, all-trans-retinyl palmitate)
-
-
Procedure:
-
Dissect the mouse eyes under dim red light to preserve the light-sensitive retinoids.
-
Homogenize the eye tissue in homogenization buffer on ice.
-
Extract the retinoids from the homogenate by adding an organic solvent and vortexing vigorously.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the retinoids and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the HPLC mobile phase.
-
Inject the sample onto the HPLC system.
-
Separate the different retinoid isomers using a suitable mobile phase gradient.
-
Detect the retinoids by their UV absorbance at a specific wavelength (e.g., 325 nm).
-
Identify and quantify the retinoids by comparing their retention times and peak areas to those of the known standards.
-
Electroretinography (ERG) in Mice
This protocol provides a basic outline for performing ERG to assess retinal function in mice.
-
Materials and Reagents:
-
ERG recording system (including a Ganzfeld dome, amplifier, and data acquisition software)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Mydriatic eye drops (e.g., tropicamide)
-
Topical anesthetic eye drops (e.g., proparacaine)
-
Corneal electrodes, reference electrode, and ground electrode
-
Heating pad to maintain body temperature
-
-
Procedure:
-
Dark-adapt the mice overnight before the experiment.
-
Under dim red light, anesthetize the mouse.
-
Dilate the pupils with a mydriatic agent.
-
Place the mouse on the heating pad within the Ganzfeld dome.
-
Place the ground electrode subcutaneously in the tail or back, and the reference electrode subcutaneously on the head.
-
Apply a drop of topical anesthetic to the cornea, followed by the corneal electrode.
-
Present a series of light flashes of increasing intensity to the dark-adapted eye (scotopic ERG) to assess rod function.
-
Light-adapt the mouse for a period (e.g., 10 minutes) and then present a series of bright flashes (photopic ERG) to assess cone function.
-
Record the electrical responses from the retina.
-
Analyze the resulting waveforms, measuring the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Conclusion
A1120 represents a significant advancement in the development of non-retinoid based therapies for retinal diseases associated with lipofuscin accumulation. Its high potency in disrupting the RBP4-TTR interaction and its demonstrated efficacy in reducing serum RBP4 and retinal bisretinoids in preclinical models underscore its therapeutic potential. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development of A1120 and similar compounds, ultimately aiming to bring new treatment options to patients suffering from these debilitating eye conditions.
References
- 1. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 2. The mouse pattern electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elisabscience.com [elisabscience.com]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Serum Retinol-Binding Protein 4 (RBP4) Levels in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentian.com [gentian.com]
- 7. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A 1120 | 1152782-19-8 [chemicalbook.com]
- 11. A1120 |CAS 1152782-19-8|DC Chemicals [dcchemicals.com]
- 12. fn-test.com [fn-test.com]
In Vitro Characterization of A-1120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1120 is a novel, non-retinoid small molecule antagonist of Retinol (B82714) Binding Protein 4 (RBP4). It exhibits high affinity for RBP4 and effectively disrupts the interaction between RBP4 and transthyretin (TTR). This mode of action leads to a reduction in circulating RBP4 and retinol levels, presenting a promising therapeutic strategy for conditions associated with excessive bisretinoid accumulation, such as atrophic age-related macular degeneration (AMD) and Stargardt disease.[1][2] Unlike some earlier RBP4 antagonists like fenretinide, A-1120 does not exhibit retinoic acid receptor (RAR) alpha agonistic activity, suggesting a more favorable safety profile.[1] This technical guide provides an in-depth overview of the in vitro characterization of A-1120, including its binding and functional properties, detailed experimental methodologies, and the underlying signaling pathways.
Core Properties of A-1120
A-1120 has been characterized through a series of in vitro assays to determine its potency and mechanism of action. The key quantitative data from these assays are summarized in the tables below.
RBP4 Binding Affinity
The binding affinity of A-1120 to human RBP4 was determined using a Scintillation Proximity Assay (SPA). This assay measures the displacement of a radiolabeled ligand ([3H]-retinol) from RBP4 by the test compound.
| Compound | Ki (nM) | Assay Type | Radioligand |
| A-1120 | 8.3 | Scintillation Proximity Assay (SPA) | [3H]-retinol |
Table 1: Binding Affinity of A-1120 for Human RBP4.[3]
RBP4-TTR Interaction Inhibition
The ability of A-1120 to antagonize the retinol-induced interaction between RBP4 and TTR was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the disruption of the RBP4-TTR complex in the presence of the antagonist.
| Compound | IC50 (nM) | Assay Type |
| A-1120 | 155 | HTRF Assay |
Table 2: Inhibition of Retinol-Dependent RBP4-TTR Interaction by A-1120.[1]
Signaling Pathway and Mechanism of Action
A-1120 exerts its effect by targeting the transport mechanism of retinol in the bloodstream. Under normal physiological conditions, retinol binds to RBP4, and this complex then associates with TTR. The formation of this larger ternary complex prevents the renal filtration of RBP4, thereby maintaining circulating retinol levels. Retinol is delivered to target cells via the cell surface receptor STRA6 (Stimulated by Retinoic Acid 6), which binds to the RBP4-retinol complex and facilitates the transport of retinol across the cell membrane.[1][4]
A-1120, as a potent RBP4 antagonist, binds to RBP4 and induces conformational changes that disrupt the interaction between RBP4 and TTR.[3] This leads to the rapid clearance of the smaller RBP4-A-1120 complex from the circulation through glomerular filtration. The resulting decrease in serum RBP4 and retinol levels reduces the amount of retinol available for uptake by cells, including those in the retina. This mechanism is crucial for its therapeutic potential in diseases characterized by the accumulation of toxic retinol byproducts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. STRA6: role in cellular retinol uptake and efflux - Kelly - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 3. Retinal Pigmented Epithelial Cells Obtained from Human Induced Pluripotent Stem Cells Possess Functional Visual Cycle Enzymes in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nintedanib (BIBF 1120)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib (B1663095), formerly known as BIBF 1120, is a potent, orally administered small-molecule tyrosine kinase inhibitor. It functions as a triple angiokinase inhibitor by targeting the key pro-angiogenic and pro-fibrotic pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of nintedanib, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and metabolic pathways.
Pharmacodynamics: Mechanism of Action
Nintedanib competitively binds to the intracellular adenosine (B11128) triphosphate (ATP) binding pocket of VEGFR, FGFR, and PDGFR.[3][4] This binding inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells and fibroblasts.[2][3][5] The primary downstream pathways affected include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[5] In addition to its primary targets, nintedanib also shows inhibitory activity against non-receptor tyrosine kinases such as Src, Lck, and Lyn, as well as Fms-like tyrosine kinase-3 (FLT3).[4][6] This multi-targeted approach effectively attenuates angiogenesis and fibrosis.[4]
Signaling Pathway Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to A 1120: A Novel Kinase Inhibitor for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound A 1120 is a novel, potent, and selective small molecule inhibitor of the historically challenging drug target, Tyrosine Kinase X (TKX). TKX is a receptor tyrosine kinase that has been implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer and pancreatic cancer. Overexpression or mutational activation of TKX leads to constitutive activation of downstream signaling pathways, promoting cellular proliferation, survival, and angiogenesis. This compound represents a promising therapeutic candidate due to its high selectivity and favorable preclinical profile. This document provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of TKX. By binding to the ATP-binding pocket of the TKX kinase domain, this compound prevents the phosphorylation and subsequent activation of downstream signaling molecules. The primary downstream effector of TKX is the serine/threonine kinase, Signal Transducer and Activator of Proliferation (STAP). Upon phosphorylation by TKX, STAP translocates to the nucleus and activates the transcription factor, Growth Factor Response Element Binding Protein (GREB), leading to the expression of genes involved in cell cycle progression and apoptosis resistance.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for the this compound compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type |
| TKX | 5.2 | Kinase Assay |
| Kinase A | >10,000 | Kinase Assay |
| Kinase B | 8,500 | Kinase Assay |
| Kinase C | >10,000 | Kinase Assay |
Table 2: Cellular Activity
| Cell Line | EC50 (nM) for p-STAP Inhibition | Cell Viability IC50 (nM) |
| H-1975 | 15.8 | 50.2 |
| Panc-1 | 22.5 | 75.1 |
Table 3: In Vivo Efficacy in H-1975 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TKX and other kinases.
Protocol:
-
Recombinant human TKX enzyme was incubated with a range of this compound concentrations (0.1 nM to 10 µM) in a kinase buffer containing ATP and a specific peptide substrate.
-
The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data were normalized to control (DMSO-treated) wells, and the IC50 values were calculated using a four-parameter logistic fit.
Cellular Phospho-STAP Inhibition Assay
Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of STAP phosphorylation in a cellular context.
Protocol:
-
H-1975 or Panc-1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were serum-starved for 24 hours and then treated with a dose range of this compound for 2 hours.
-
Cells were then stimulated with the TKX ligand for 15 minutes to induce STAP phosphorylation.
-
Cells were lysed, and the levels of phosphorylated STAP (p-STAP) and total STAP were determined using a sandwich ELISA.
-
The p-STAP signal was normalized to the total STAP signal, and the EC50 was calculated.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Female athymic nude mice were subcutaneously implanted with H-1975 tumor cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
-
This compound was administered orally, once daily (QD), at doses of 10 and 30 mg/kg. A vehicle control group received the formulation excipient.
-
Tumor volumes and body weights were measured twice weekly for 21 days.
-
Tumor growth inhibition (TGI) was calculated at the end of the study.
Conclusion
The early-stage research on this compound demonstrates its potential as a potent and selective inhibitor of the TKX signaling pathway. The compound exhibits significant anti-proliferative activity in cancer cell lines and robust anti-tumor efficacy in a xenograft model. These promising preclinical findings warrant further investigation of this compound in advanced preclinical models and eventual clinical development.
A1120 as a Chemical Probe for Retinol-Binding Protein 4 (RBP4): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A1120, a potent and specific non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4). A1120 serves as a valuable chemical probe for studying the physiological and pathological roles of RBP4. This document details its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its use and evaluation.
Introduction to RBP4 and the Role of A1120
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream.[1][2][3] It is mainly synthesized in the liver and circulates in a complex with transthyretin (TTR), which prevents its filtration by the kidneys.[1][2] RBP4-mediated retinol transport is crucial for various biological processes, including vision, immune function, and embryonic development. Elevated levels of RBP4 have been associated with metabolic disorders such as insulin (B600854) resistance and type 2 diabetes, as well as certain ocular diseases like age-related macular degeneration (AMD) and Stargardt disease.[4][5][6][7][8]
A1120 is a high-affinity, non-retinoid small molecule ligand for RBP4.[6][9] Unlike retinoid-based antagonists like fenretinide, A1120 does not activate retinoic acid receptors (RARs), suggesting a more specific mechanism of action and a potentially better safety profile.[4][5] It functions by binding to the retinol-binding pocket of RBP4, inducing conformational changes that disrupt the interaction between RBP4 and TTR.[2][9] This disruption leads to the rapid renal clearance of the smaller A1120-RBP4 complex, thereby lowering circulating levels of both RBP4 and retinol.[1][9] These properties make A1120 an excellent chemical probe to investigate the biological consequences of RBP4 reduction.
Quantitative Data Summary
The following tables summarize the key quantitative data for A1120 in its interaction with RBP4.
Table 1: In Vitro Binding Affinity and Potency of A1120
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 8.3 nM | TR-FRET Assay | [3][9] |
| IC50 (vs. 3H-retinol) | Human | 90 nM | Scintillation Proximity Assay | [9] |
| IC50 (vs. 3H-retinol) | Mouse | 66 nM | Scintillation Proximity Assay | [9] |
| IC50 (RBP4-TTR Interaction) | Human | 155 nM | TR-FRET Assay | [4] |
Table 2: In Vivo Effects of A1120 in Mice
| Species | Dose | Time Point | Effect on Serum RBP4 | Effect on Serum Retinol | Reference |
| B6D2F1 Mice | 30 mg/kg (oral) | 12 hours | Peak Reduction | Peak Reduction | [1][9] |
| B6D2F1 Mice | 5 and 30 mg/kg (oral) | 4 hours | Dose-dependent reduction | - | [9] |
| Abca4-/- Mice | 30 mg/kg (daily in chow) | 21 days | 64% reduction | Correlated reduction | [4][8] |
| Abca4-/- Mice | 30 mg/kg (daily in chow) | 42 days | 75% reduction | Correlated reduction | [4][8] |
Mechanism of Action and Signaling Pathways
A1120's primary mechanism of action is the disruption of the RBP4-TTR complex. By binding to the retinol pocket of RBP4, A1120 induces conformational changes in the loops at the RBP4-TTR interaction interface, sterically hindering the formation of the tertiary complex.[9] This leads to increased renal clearance of RBP4.
The broader signaling pathways influenced by modulating RBP4 levels are complex. RBP4 is known to interact with the cell surface receptor STRA6 (Stimulated by Retinoic Acid 6) to facilitate retinol uptake into cells. This can trigger downstream signaling through the JAK2/STAT5 pathway. Furthermore, RBP4 has been shown to activate pro-inflammatory signaling in macrophages via Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK), independent of its retinol transport function.
Below are diagrams illustrating these pathways and the experimental workflow for evaluating A1120.
Detailed Experimental Protocols
RBP4 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound (A1120) to displace a radiolabeled ligand ([3H]retinol) from RBP4.
-
Materials:
-
Recombinant human or mouse RBP4
-
[3H]retinol (radioligand)
-
A1120 (test compound)
-
Unlabeled all-trans retinol (for non-specific binding determination)
-
SPA beads (e.g., Protein A-coated PVT SPA beads)
-
Anti-RBP4 antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
-
-
Procedure:
-
Prepare a dilution series of A1120 in the assay buffer.
-
In each well of the microplate, add the assay buffer, a fixed concentration of [3H]retinol, and varying concentrations of A1120 or unlabeled retinol (for control).
-
Add a pre-incubated mixture of RBP4 protein and anti-RBP4 antibody to each well.
-
Add the SPA beads to each well. The antibody-bound RBP4 will be captured by the Protein A on the beads.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
When [3H]retinol is bound to RBP4, it is in close proximity to the scintillant in the SPA beads, generating a light signal.
-
Measure the signal using a scintillation counter.
-
Data Analysis: Plot the signal against the log concentration of A1120. The concentration of A1120 that inhibits 50% of the specific binding of [3H]retinol is the IC50 value.
-
RBP4-TTR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the retinol-dependent interaction between RBP4 and TTR and the ability of A1120 to disrupt this interaction.[4]
-
Materials:
-
Maltose-Binding Protein (MBP)-tagged RBP4 (MBP-RBP4)
-
Transthyretin (TTR) labeled with a donor fluorophore (e.g., Eu3+ cryptate)
-
Anti-MBP antibody conjugated to an acceptor fluorophore (e.g., d2)
-
All-trans retinol
-
A1120 (test compound)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05% NP-40, 400 mM KF)
-
Microplates (e.g., 384-well low volume)
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare a dilution series of A1120 in the assay buffer.
-
To each well, add MBP-RBP4, Eu3+-labeled TTR, and the d2-labeled anti-MBP antibody.
-
Add a fixed concentration of retinol to induce the RBP4-TTR interaction.
-
Add the diluted A1120 to the wells.
-
Incubate the plate at room temperature, protected from light.
-
When RBP4 and TTR interact, the donor (Eu3+) and acceptor (d2) fluorophores are brought into close proximity, allowing for FRET to occur upon excitation at the donor's wavelength (e.g., 337 nm).
-
Measure the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the log concentration of A1120 to determine the IC50 for the disruption of the RBP4-TTR interaction.
-
In Vivo Evaluation of A1120 in Mice
This protocol outlines a typical in vivo experiment to assess the pharmacodynamic effect of A1120 on serum RBP4 levels.
-
Materials and Animals:
-
Male mice (e.g., B6D2F1 or a disease-relevant model like Abca4-/-)
-
A1120
-
Vehicle for formulation (e.g., 1% methylcellulose)
-
Oral gavage needles or formulated chow
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kit for mouse RBP4
-
LC/MS for retinol quantification
-
-
Procedure:
-
Acclimate animals to the housing conditions.
-
Divide animals into vehicle control and A1120 treatment groups.
-
Dosing:
-
Sample Collection:
-
Collect blood samples via tail nick or terminal bleed at predetermined time points (e.g., 0, 4, 8, 12, 24 hours for acute; baseline, weekly for chronic).
-
-
Sample Processing:
-
Allow blood to clot and centrifuge to separate serum.
-
Store serum at -80°C until analysis.
-
-
Analysis:
-
Measure serum RBP4 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measure serum retinol levels using a validated LC/MS method.
-
-
Data Analysis: Compare the serum RBP4 and retinol levels between the A1120-treated and vehicle-treated groups at each time point.
-
Conclusion
A1120 is a well-characterized, potent, and specific non-retinoid antagonist of RBP4. Its ability to effectively lower circulating RBP4 and retinol levels by disrupting the RBP4-TTR interaction makes it an invaluable tool for researchers studying the biology of RBP4 in health and disease. The data and protocols provided in this guide offer a solid foundation for the successful application of A1120 as a chemical probe in both in vitro and in vivo settings.
References
- 1. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for BIBF 1120 (Nintedanib) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1120, also known as Nintedanib, is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases. It functions as a triple angiokinase inhibitor by blocking the activity of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β)[1][2][3][4]. By competitively binding to the ATP pocket of these receptors, BIBF 1120 effectively inhibits downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for the proliferation and survival of endothelial cells, pericytes, and smooth muscle cells[5][6]. This mechanism underlies its anti-angiogenic and anti-tumor activities, making it a subject of extensive research in oncology. In preclinical cancer models, BIBF 1120 has been shown to inhibit tumor growth and reduce microvessel density[1][5].
These application notes provide a comprehensive overview of the in vitro effects of BIBF 1120 and detailed protocols for its use in cell culture experiments.
Data Presentation
In Vitro Inhibitory Activity of BIBF 1120
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BIBF 1120 against its target kinases.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Data compiled from MedChemExpress and Selleck Chemicals.[7][8]
Cellular Proliferation and Viability Inhibition by BIBF 1120
The table below presents the half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) of BIBF 1120 on the proliferation and viability of various cell lines. It is important to note that the direct anti-proliferative effects of BIBF 1120 on tumor cells in vitro can be modest, as its primary mechanism of action in vivo is often attributed to the inhibition of angiogenesis[1].
| Cell Line | Cell Type | Assay | IC50 / EC50 (µM) | Incubation Time |
| A549 | Human Non-Small Cell Lung Cancer | MTT Assay | 22.62 | 72 hours |
| Calu-6 | Human Non-Small Cell Lung Cancer | [3H] Thymidine uptake | > 1 | Not Specified |
| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation Assay | 0.01 - 0.08 | Not Specified |
| HUASMC | Human Umbilical Artery Smooth Muscle Cells | Proliferation Assay | 0.01 - 0.08 | Not Specified |
Data compiled from multiple sources.[5][7][9]
Mandatory Visualizations
Caption: BIBF 1120 inhibits VEGFR, PDGFR, and FGFR signaling.
Caption: Experimental workflow for in vitro studies with BIBF 1120.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the IC50 of BIBF 1120 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
BIBF 1120 (Nintedanib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of BIBF 1120 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of BIBF 1120 in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BIBF 1120.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the BIBF 1120 concentration to determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by BIBF 1120 using flow cytometry.
Materials:
-
Cells treated with BIBF 1120 (as described in the viability assay)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with desired concentrations of BIBF 1120 for 24-48 hours in 6-well plates.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin emission signal detector (FL2) for PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis
This protocol outlines the procedure to assess the effect of BIBF 1120 on the phosphorylation of target proteins like VEGFR, Akt, and ERK.
Materials:
-
Cells treated with BIBF 1120
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with BIBF 1120 at various concentrations for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control. For phosphoproteins, normalize to the total protein expression.
-
References
- 1. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What could Nintedanib (BIBF 1120), a triple inhibitor of VEGFR, PDGFR, and FGFR, add to the current treatment options for patients with metastatic colorectal cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intedanib, a triple kinase inhibitor of VEGFR, FGFR and PDGFR for the treatment of cancer and idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: A1120 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1120 is a potent and selective non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4) with a high affinity (Ki = 8.3 nM).[1][2] It functions by disrupting the interaction between RBP4 and its transport protein, transthyretin (TTR), leading to the renal clearance of RBP4 and a subsequent reduction in circulating RBP4 and retinol (B82714) levels.[2] This mechanism of action makes A1120 a valuable research tool for studying the physiological roles of RBP4 and as a potential therapeutic agent in diseases associated with elevated RBP4, such as certain retinal diseases.[3][4][5][6]
These application notes provide a comprehensive overview of the in vivo dosage and administration of A1120 based on preclinical studies.
Data Presentation
In Vivo Efficacy and Dosage of A1120
| Animal Model | Dosage | Administration Route | Dosing Regimen | Observed Effects | Reference |
| Abca4-/- Mice | 30 mg/kg/day | Oral (formulated in chow) | Continuous for 6 weeks | 75% reduction in serum RBP4; significant reduction in lipofuscin bisretinoids. | [3][5][6][7] |
| Wild-type Mice | Not specified | Oral | Acute Dosing | Lowered serum RBP4 and retinol levels. | [2] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of A1120 in a Mouse Model of Enhanced Retinal Lipofuscinogenesis (Abca4-/- mice)
This protocol is adapted from the methodology described in studies investigating the effect of A1120 on reducing the accumulation of cytotoxic bisretinoids.[3][4][5][6]
1. Objective:
To evaluate the long-term efficacy of orally administered A1120 in reducing serum RBP4 levels and lipofuscin bisretinoids in the retina of Abca4-/- mice.
2. Materials:
-
A1120 compound
-
Standard rodent chow
-
Abca4-/- mice
-
Vehicle control (standard rodent chow without A1120)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
ELISA kit for RBP4 quantification
-
HPLC system for bisretinoid analysis
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
3. Methodology:
-
Animal Acclimation: Acclimate Abca4-/- mice to the housing conditions for at least one week prior to the start of the experiment.
-
A1120 Formulation:
-
Calculate the required amount of A1120 to achieve a target dose of 30 mg/kg/day, assuming an average daily food consumption for the mice.
-
Thoroughly mix the calculated amount of A1120 with the powdered or pelleted rodent chow to ensure a homogenous distribution.
-
Prepare a sufficient quantity of the formulated chow for the entire study duration to maintain consistency.
-
Prepare a vehicle control chow (without A1120) using the same procedure.
-
-
Dosing and Administration:
-
House the mice in separate cages for the treatment and control groups.
-
Provide the A1120-formulated chow and the vehicle control chow ad libitum to the respective groups for a period of 6 weeks.
-
Monitor food intake and body weight regularly to ensure animal welfare and to adjust dosing if necessary.
-
-
Sample Collection:
-
At designated time points (e.g., baseline, week 3, and week 6), collect blood samples from the mice via an appropriate method (e.g., retro-orbital bleed) under anesthesia.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
At the end of the study (week 6), euthanize the mice and carefully dissect the eyes.
-
Isolate the retinas and store them at -80°C for bisretinoid analysis.
-
-
Data Analysis:
-
Quantify serum RBP4 levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Extract and quantify lipofuscin bisretinoids (e.g., A2E) from the retinal tissue using HPLC.
-
Perform statistical analysis to compare the serum RBP4 levels and bisretinoid content between the A1120-treated and vehicle-treated groups.
-
Mandatory Visualizations
Signaling Pathway of A1120 Action
Caption: Mechanism of action of A1120 in disrupting the RBP4-TTR complex.
Experimental Workflow for In Vivo A1120 Administration
Caption: Workflow for the long-term in vivo study of A1120 in mice.
References
- 1. A1120 |CAS 1152782-19-8|DC Chemicals [dcchemicals.com]
- 2. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
Unraveling "A 1120": A Critical Need for Specificity in Research and Development
The designation "A 1120" is applied to a variety of chemical compounds and materials across diverse scientific and industrial fields, leading to potential ambiguity for researchers, scientists, and drug development professionals. A comprehensive review of scientific and technical literature reveals that "this compound" can refer to at least five distinct substances, each with unique properties, applications, and handling requirements. This ambiguity necessitates careful clarification to ensure the accurate preparation of solutions and the assessment of their stability.
The distinct entities identified as "this compound" include:
-
A1120 (Non-retinoid RBP4 Antagonist): A compound investigated for its potential in treating conditions like atrophic age-related macular degeneration and Stargardt disease. Its mechanism involves inhibiting the interaction between retinol-binding protein 4 (RBP4) and transthyretin (TTR).[1][2]
-
TPST-1120 (PPARα Inhibitor): An oral small molecule inhibitor of peroxisome proliferator-activated receptor alpha (PPARα). It is under investigation as a cancer therapy, with a dual mechanism of action that includes impairing tumor proliferation and reprogramming the tumor microenvironment.[3][4][5][6]
-
BIBF 1120 (Nintedanib): A triple angiokinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is used in the treatment of various cancers and idiopathic pulmonary fibrosis.[7][8]
-
INV-1120 (EP4 Receptor Antagonist): A selective, oral small molecule antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. It has been studied in preclinical and clinical settings for its potential anti-tumor activity in advanced solid tumors.[9]
-
Silquest A-1120: A diamino functional silane (B1218182) used as an adhesion promoter in a wide range of applications, including sealants, adhesives, and molding compounds. It enhances the bonding of amino-reactive resins to inorganic and plastic surfaces.[10][11][12]
Given the disparate nature of these substances, from pharmaceuticals to industrial chemicals, the protocols for solution preparation and the factors affecting their stability will vary significantly. For instance, the solvent system, optimal concentration, pH, temperature, and light sensitivity for a biological antagonist like A1120 will be fundamentally different from those for an industrial silane like Silquest A-1120.
To provide accurate and relevant Application Notes and Protocols, it is imperative that the specific "this compound" of interest is identified. Without this clarification, any provided information on solution preparation and stability would be generic at best and dangerously inaccurate at worst, potentially leading to failed experiments, wasted resources, and safety hazards.
Researchers, scientists, and drug development professionals are strongly urged to verify the precise identity of "this compound" they are working with by consulting primary documentation such as supplier specifications, certificates of analysis, or relevant scientific literature before proceeding with any experimental work.
Once the specific compound is identified, a detailed protocol can be developed, outlining the appropriate solvent(s), dissolution procedures, storage conditions (temperature, light exposure), and methods for assessing stability over time (e.g., chromatography, spectroscopy). This will ensure the integrity of the prepared solutions and the reliability of the experimental results.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. onclive.com [onclive.com]
- 10. harwick.com [harwick.com]
- 11. harwick.com [harwick.com]
- 12. specialchem.com [specialchem.com]
Application Notes and Protocols for A-1120 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1120 is a novel, non-retinoid antagonist of Retinol (B82714) Binding Protein 4 (RBP4). Its primary mechanism of action involves disrupting the interaction between RBP4 and transthyretin (TTR), which is essential for the transport of retinol (Vitamin A) in the bloodstream. While initially investigated for potential benefits in improving insulin (B600854) sensitivity, current research indicates that A-1120's primary applications lie within the field of ophthalmology, specifically in the context of retinoid metabolism and its role in certain retinal diseases. This document provides detailed application notes and protocols for the use of A-1120 in a research setting, with a focus on its established effects.
Application Notes
Primary Application: Investigation of Retinoid Metabolism in Ocular Diseases
A-1120 serves as a valuable research tool for studying the pathological consequences of excessive bisretinoid accumulation in the retina, a hallmark of diseases such as Stargardt disease and atrophic age-related macular degeneration (AMD). By reducing circulating RBP4 levels, A-1120 effectively decreases the transport of retinol to the eye, thereby limiting the formation of toxic bisretinoid lipofuscin.
Mechanism of Action
A-1120 competitively binds to RBP4, inducing a conformational change that prevents its association with TTR. This disruption leads to the rapid renal clearance of the smaller RBP4-A-1120 complex, resulting in a significant reduction of serum RBP4 and, consequently, retinol levels. Unlike some other RBP4 antagonists like fenretinide, A-1120 does not exhibit agonist activity at retinoic acid receptors (RARα), suggesting a more specific mechanism of action and potentially a better safety profile in this regard.[1][2]
Limitations in Broader Metabolic Research
It is critical to note that despite being identified in a screen for compounds that could improve insulin sensitivity, subsequent in vivo studies in mice fed a high-fat diet demonstrated that A-1120 did not improve insulin sensitivity or other metabolic parameters.[3][4] Therefore, its utility as a tool for studying or treating type 2 diabetes or metabolic syndrome is not supported by current evidence. Researchers should exercise caution when designing experiments aimed at investigating the effects of A-1120 on systemic glucose and lipid metabolism beyond the retinoid pathway.
Data Presentation
Table 1: Summary of Quantitative Effects of A-1120 in a Murine Model
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Serum RBP4 | A-1120 | 30 mg/kg/day | 12 days | ~75% reduction | [2] |
| 11-cis retinaldehyde | A-1120 | 30 mg/kg/day | 12 days | ~30-50% reduction | [2] |
| all-trans retinyl palmitate | A-1120 | 30 mg/kg/day | 12 days | ~30-50% reduction | [2] |
| all-trans retinaldehyde | A-1120 | 30 mg/kg/day | 12 days | Less pronounced reduction | [2] |
| Insulin Sensitivity | A-1120 | Not specified | Not specified | No improvement | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of A-1120 Efficacy in a Murine Model
Objective: To determine the effect of A-1120 on serum RBP4 levels and ocular visual cycle retinoids in mice.
Materials:
-
A-1120
-
Vehicle (e.g., formulated into rodent chow)
-
Wild-type BALB/cJ mice
-
Standard rodent chow
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Dissection tools
-
Homogenization buffer
-
HPLC system with a UV detector
-
ELISA kit for mouse RBP4
-
Reagents for retinoid extraction and analysis
Procedure:
-
Animal Acclimatization: Acclimate male BALB/cJ mice (8-10 weeks old) to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign mice to two groups: a control group receiving standard chow and a treatment group receiving chow formulated with A-1120 to ensure a daily dose of 30 mg/kg.[2]
-
Dosing: Administer the respective diets to the mice for 12 consecutive days.[2] Monitor animal health and food intake daily.
-
Sample Collection (Day 12):
-
Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Collect blood via retro-orbital bleeding or cardiac puncture. Allow the blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Euthanize the mice and enucleate the eyes.
-
-
Serum RBP4 Analysis:
-
Thaw serum samples on ice.
-
Determine the concentration of RBP4 in the serum using a commercially available mouse RBP4 ELISA kit, following the manufacturer's instructions.
-
-
Ocular Retinoid Analysis:
-
Pool eyes from each group and homogenize them in a suitable buffer.
-
Extract retinoids from the homogenate using a standard organic solvent extraction method (e.g., with hexane).
-
Dry the extracted retinoids under a stream of nitrogen and reconstitute in the mobile phase.
-
Analyze the levels of 11-cis retinaldehyde, all-trans retinaldehyde, and all-trans retinyl palmitate using reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for serum RBP4 and each retinoid for both the control and A-1120 treated groups.
-
Perform a statistical analysis (e.g., t-test) to determine the significance of any observed differences between the groups.
-
Mandatory Visualization
Caption: Mechanism of action of A-1120 in disrupting retinol transport.
Caption: Experimental workflow for in vivo assessment of A-1120.
References
- 1. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
Application Notes and Protocols for Studying Insulin Resistance Using S961
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. It is a key feature of type 2 diabetes and the metabolic syndrome. The study of insulin resistance is crucial for understanding its pathogenesis and for the development of new therapeutic agents. S961 is a potent and selective peptide antagonist of the insulin receptor (IR) that serves as a valuable research tool to induce a state of insulin resistance in both in vitro and in vivo models.[1][2][3][4] This document provides detailed application notes and protocols for utilizing S961 to study insulin resistance.
S961 is a single-chain peptide of 43 amino acids.[3] It binds to the insulin receptor with high affinity, comparable to that of human insulin, and effectively blocks insulin-mediated signaling pathways.[4] This blockade leads to a state of insulin resistance, characterized by hyperglycemia and hyperinsulinemia in animal models.[1][4][5]
Mechanism of Action
S961 acts as a competitive antagonist at the insulin receptor. By binding to the receptor, it prevents insulin from binding and initiating the downstream signaling cascade that leads to glucose uptake and other metabolic effects.[2][4] The primary signaling pathway inhibited is the PI3K/Akt pathway, which is crucial for insulin-stimulated glucose transport.[6] While S961 is a potent antagonist of insulin's metabolic actions, it has been reported to have partial agonistic effects on mitogenic pathways at low nanomolar concentrations.[7][8]
Data Presentation
In Vitro Efficacy of S961
| Cell Line | Parameter Measured | S961 Concentration | Observed Effect | Reference |
| L6-hIR, MCF-7, CHO-hIR | Mitogenic Signaling (³H-thymidine incorporation) | 1-10 nM | Agonistic effect | [7] |
| HuH7 | Insulin-induced IR and Akt phosphorylation | 100 nM | Complete blockade of 1 nM insulin effect | [9] |
| Mvt-1 | Insulin-induced Akt phosphorylation | 10-100 nM | Dose-dependent decrease | [6] |
| Breast Cancer Cells | Insulin Receptor Expression (IR-A and IR-B) | Nanomolar doses | Downregulation | [10] |
In Vivo Effects of S961 in Rodent Models
| Animal Model | S961 Dosage | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 10 nM/kg/day | 15 days | Hyperglycemia (196.73 ± 16.32 mg/dL), ~18-fold increase in hyperinsulinemia, glucose intolerance, decreased adiposity and hepatic glycogen. | [1][5] |
| C57Bl/6Jrj Mice | 0.57 mg/kg/day | 2 weeks | Hyperglycemia (29.2 ± 1.2 mmol/L), increased HbA1c, endothelial and perivascular adipose tissue dysfunction. | [11][12] |
Experimental Protocols
In Vitro Model of Insulin Resistance
This protocol describes how to induce insulin resistance in a cell line (e.g., HepG2, 3T3-L1 adipocytes, or C2C12 myotubes) using S961.
Materials:
-
S961 peptide
-
Appropriate cell line and culture medium
-
30 mM HEPES buffer, pH 8
-
Low protein binding vials
-
Insulin
-
Reagents for downstream analysis (e.g., glucose uptake assay kit, antibodies for Western blotting)
Protocol:
-
S961 Stock Solution Preparation:
-
Dissolve the entire content of the S961 vial in 4 mL of 30 mM HEPES buffer, pH 8.
-
Gently rotate the vial until the peptide is fully dissolved. Avoid vigorous shaking.
-
Incubate the stock solution at 4°C overnight.
-
Prepare single-use aliquots in low protein binding vials, snap-freeze in liquid nitrogen, and store at -20°C. The thawed stock solution is stable for up to three weeks at 4°C.[4]
-
-
Induction of Insulin Resistance:
-
Culture cells to the desired confluency or differentiation state.
-
For acute insulin resistance, pre-incubate the cells with S961 at a final concentration of 10-100 nM in serum-free medium for 2 to 4 hours.[3]
-
As a negative control, incubate a set of cells with vehicle (HEPES buffer).
-
As a positive control for insulin signaling, incubate a set of cells with vehicle followed by insulin stimulation.
-
-
Assessment of Insulin Resistance:
-
After pre-incubation with S961, stimulate the cells with insulin (e.g., 10-100 nM) for a specified time (e.g., 15-30 minutes for signaling studies, or as required for glucose uptake assays).
-
Glucose Uptake Assay: Measure glucose uptake using a commercially available kit (e.g., a fluorescently-labeled glucose analog). A reduction in insulin-stimulated glucose uptake in S961-treated cells compared to control cells indicates insulin resistance.
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key insulin signaling proteins such as IR, Akt, and GSK3β. A decrease in insulin-stimulated phosphorylation in S961-treated cells confirms the induction of insulin resistance.
-
In Vivo Model of Insulin Resistance
This protocol describes the induction of insulin resistance in rodents using S961.
Materials:
-
S961 peptide
-
Sterile vehicle solution: 10 mM sodium phosphate, 140 mM sodium chloride, pH 7.4. For low concentrations, 0.007% polysorbate 20 can be added to prevent adsorption.[4]
-
Osmotic minipumps or syringes for daily injections.
-
Rodents (e.g., Sprague-Dawley rats or C57Bl/6 mice).
-
Equipment for blood glucose monitoring, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).
Protocol:
-
Animal Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
S961 Administration:
-
Prepare fresh S961 solution in the sterile vehicle.
-
For continuous administration, load osmotic minipumps with S961 to deliver the desired dose (e.g., 0.57 mg/kg/day for mice) and implant them subcutaneously.[11]
-
Alternatively, administer S961 via daily subcutaneous or intraperitoneal injections (e.g., 10 nM/kg/day for rats).[1]
-
The control group should receive vehicle only.
-
-
Monitoring and Assessment:
-
Monitor blood glucose levels and body weight regularly.
-
Glucose Tolerance Test (GTT): After a period of S961 treatment (e.g., 1-2 weeks), perform a GTT. Fast the animals overnight, then administer a glucose bolus (e.g., 2 g/kg) intraperitoneally or orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection. Impaired glucose clearance in the S961 group indicates glucose intolerance.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity, perform an ITT. Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes. A smaller decrease in blood glucose in the S961-treated group indicates insulin resistance.
-
At the end of the study, collect blood to measure plasma insulin levels (expected to be elevated) and tissues for further analysis (e.g., histology, gene expression).
-
Conclusion
S961 is a well-validated and effective tool for inducing insulin resistance in both cellular and animal models. Its high affinity and selectivity for the insulin receptor allow for the creation of robust models to study the pathophysiology of insulin resistance and to screen for novel therapeutic agents that act via insulin-independent mechanisms. Researchers should be mindful of its partial mitogenic agonism at low concentrations when designing experiments. The protocols provided herein offer a foundation for the successful application of S961 in insulin resistance research.
References
- 1. S961, an insulin receptor antagonist causes hyperinsulinemia, insulin-resistance and depletion of energy stores in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. researchgate.net [researchgate.net]
- 4. novonordisk.com [novonordisk.com]
- 5. S961, an insulin receptor antagonist causes hyperinsulinemia, insulin-resistance and depletion of energy stores in rats (Journal Article) | OSTI.GOV [osti.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Agonism and Antagonism at the Insulin Receptor | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. S961, a biosynthetic insulin receptor antagonist, downregulates insulin receptor expression & suppresses the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic Administration of Insulin Receptor Antagonist Results in Endothelial and Perivascular Adipose Tissue Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A1120 as a Tool for Studying the RBP4-TTR Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream. In the liver, retinol binds to RBP4, which then forms a complex with Transthyretin (TTR).[1][2] This interaction is crucial as the larger RBP4-TTR complex prevents the renal filtration and premature degradation of RBP4, thereby extending its circulatory half-life and ensuring retinol delivery to peripheral tissues.[1][2][3] Dysregulation of RBP4 levels has been implicated in various conditions, including insulin (B600854) resistance and degenerative retinal diseases.[4]
A1120 is a potent, non-retinoid small molecule ligand of RBP4.[1][5] It acts as an antagonist to the RBP4-TTR interaction. By binding to the retinol-binding pocket of RBP4, A1120 induces a conformational change that disrupts the RBP4-TTR interface.[5][6] This prevents the formation of the protein complex, leading to the rapid clearance of RBP4 from the bloodstream via the kidneys.[6][7] This application note provides an overview of A1120, its mechanism of action, and detailed protocols for its use in studying the RBP4-TTR interaction.
Mechanism of Action of A1120
A1120 competitively binds to RBP4 with high affinity, displacing retinol. This binding alters the conformation of loops on the surface of RBP4 that are essential for docking with TTR.[6] Consequently, the RBP4-A1120 complex cannot bind to TTR and is rapidly cleared from circulation.[6] This mechanism is distinct from that of the synthetic retinoid fenretinide, which causes steric hindrance that prevents the RBP4-TTR complex from forming.[6]
Quantitative Data Summary
A1120 demonstrates superior potency in binding to RBP4 and disrupting the RBP4-TTR interaction when compared to the first-generation antagonist, fenretinide.
| Compound | Assay Type | Parameter | Value | Reference |
| A1120 | RBP4 Binding Affinity | Ki | 8.3 nM | [5][6] |
| A1120 | RBP4-TTR Interaction (TR-FRET) | IC50 | 155 nM | [8] |
| Fenretinide | RBP4-TTR Interaction (TR-FRET) | IC50 | 4,500 nM (4.5 µM) | [8] |
| Retinol | RBP4-TTR Interaction (TR-FRET) | EC50 | 308 nM | [8] |
| A1120 | In Vivo Mouse Study | Serum RBP4 Reduction | ~75% | [8][9] |
Experimental Protocols
Protocol 1: In Vitro RBP4-TTR Interaction Assay using TR-FRET
This protocol is based on the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays described in the literature for quantifying the RBP4-TTR interaction and its inhibition by compounds like A1120.[8][10]
Objective: To measure the ability of A1120 to inhibit the retinol-induced interaction between RBP4 and TTR.
Materials:
-
Recombinant Human RBP4
-
Recombinant Human TTR
-
A1120
-
All-trans Retinol
-
TR-FRET Donor (e.g., Europium-cryptate labeled anti-tag antibody)
-
TR-FRET Acceptor (e.g., d2-labeled anti-tag antibody)
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of A1120 in 100% DMSO. Create a serial dilution series of A1120 in assay buffer.
-
Prepare a stock solution of all-trans retinol in 100% DMSO or ethanol. Prepare a working solution in assay buffer. The final concentration should be at or near the EC50 for the interaction (e.g., ~300 nM).[8]
-
Prepare solutions of tagged RBP4 and tagged TTR in assay buffer.
-
Prepare solutions of the TR-FRET donor and acceptor antibodies according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 5 µL of the A1120 serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no retinol" controls.
-
Add 5 µL of the retinol working solution to all wells except the "no retinol" control.
-
Add 5 µL of the RBP4 solution to all wells.
-
Add 5 µL of the TTR solution, pre-mixed with the donor and acceptor antibodies, to all wells.
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader. Excite at ~340 nm and read emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control as 100% interaction and the "no retinol" control as 0% interaction.
-
Plot the normalized TR-FRET ratio against the log concentration of A1120.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vitro RBP4-TTR Interaction Assay using AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive alternative for studying protein-protein interactions.[11][12]
Objective: To provide an alternative method for measuring the inhibitory effect of A1120 on the RBP4-TTR interaction.
Materials:
-
Biotinylated RBP4
-
Acceptor Bead-conjugated Anti-TTR Antibody (or TTR conjugated to an epitope tag and an Acceptor Bead-conjugated anti-tag antibody)
-
Streptavidin-coated Donor Beads
-
A1120
-
All-trans Retinol
-
AlphaLISA Assay Buffer
-
384-well ProxiPlate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare A1120 and Retinol solutions as described in Protocol 1.
-
Prepare working solutions of Biotinylated RBP4 and Acceptor Bead-conjugated Anti-TTR antibody in AlphaLISA buffer.
-
-
Assay Protocol (3-Step Addition):
-
Add 5 µL of the A1120 serial dilutions to the wells of a 384-well plate.
-
Add 5 µL of a mix containing Retinol and Biotinylated RBP4.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Acceptor Bead-conjugated Anti-TTR antibody.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor Beads (prepare under subdued light).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled reader (e.g., EnVision) with excitation at 680 nm and emission detection at 520-620 nm.
-
-
Data Analysis:
-
Plot the AlphaLISA signal (counts) against the log concentration of A1120 and perform a sigmoidal dose-response curve fit to determine the IC50.
-
A1120 is a valuable chemical probe for investigating the biology of the RBP4-TTR axis. Its high affinity and specific mechanism of action make it a superior tool compared to older compounds like fenretinide. The provided protocols for TR-FRET and AlphaLISA assays offer robust and high-throughput methods for screening and characterizing novel inhibitors of this critical protein-protein interaction, aiding in research and the development of potential therapeutics for diseases associated with RBP4 dysregulation.
References
- 1. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 2. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors that influence retinol-binding protein 4-transthyretin interaction are not altered in overweight subjects and overweight subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay of retinol binding protein 4 with obesity and associated chronic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. AlphaLISA Human Transthyretin (TTR) Detection Kit, 100 Assay Points | Revvity [revvity.com]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with A 1120
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with two distinct therapeutic agents that may be referred to as "A 1120": TPST-1120 and BIBF 1120 (Nintedanib) . Given the ambiguity of the designation "this compound," this document is structured into two sections to address both compounds. The methodologies described are intended to facilitate the assessment of drug efficacy, target engagement, and downstream signaling effects within the tissue microenvironment.
Section 1: TPST-1120 (A PPARα Inhibitor)
TPST-1120 is an investigational small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a transcription factor that plays a crucial role in the regulation of fatty acid oxidation.[1][2] In the context of oncology, many tumors upregulate fatty acid oxidation to support their rapid growth and proliferation, as well as to promote angiogenesis and create an immunosuppressive tumor microenvironment.[1][2] By inhibiting PPARα, TPST-1120 aims to disrupt these processes, thereby impeding tumor progression and reprogramming the tumor microenvironment.[2]
Signaling Pathway of TPST-1120
The following diagram illustrates the proposed mechanism of action for TPST-1120 in cancer cells.
Quantitative Data Presentation
The following tables present hypothetical quantitative data from IHC analysis of tumor tissues treated with TPST-1120. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated as: H-Score = Σ (Intensity × Percentage).
Table 1: IHC Analysis of CPT1A (Carnitine Palmitoyltransferase 1A) in TPST-1120 Treated Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 90 ± 8 | 261 ± 35 |
| TPST-1120 (Low Dose) | 1.4 ± 0.5 | 45 ± 12 | 63 ± 25 |
| TPST-1120 (High Dose) | 0.6 ± 0.2 | 18 ± 7 | 10.8 ± 5 |
Table 2: IHC Analysis of CD8 (Cytotoxic T-lymphocyte Marker) in TPST-1120 Treated Tumors
| Treatment Group | Number of Positive Cells per mm² |
| Vehicle Control | 50 ± 15 |
| TPST-1120 (Low Dose) | 120 ± 30 |
| TPST-1120 (High Dose) | 250 ± 45 |
Experimental Protocol: IHC Staining of TPST-1120 Treated Tissues
This protocol provides a general guideline for chromogenic IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-CPT1A, anti-CD8)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%) for 3 minutes each, followed by a final wash in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Apply blocking buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with PBS three times for 5 minutes each.
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Section 2: BIBF 1120 (Nintedanib - A Triple Angiokinase Inhibitor)
BIBF 1120, also known as Nintedanib (B1663095), is a small molecule inhibitor of multiple tyrosine kinases.[4][5][6] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6] These receptors are key drivers of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] By simultaneously blocking these three signaling pathways, BIBF 1120 aims to inhibit tumor angiogenesis and growth.[4]
Signaling Pathway of BIBF 1120
The diagram below illustrates the key signaling pathways inhibited by BIBF 1120.
Quantitative Data Presentation
The following tables provide illustrative quantitative data from IHC analysis of tumor tissues treated with BIBF 1120.
Table 3: IHC Analysis of CD31 (PECAM-1, a marker of endothelial cells) in BIBF 1120 Treated Tumors
| Treatment Group | Microvessel Density (vessels/mm²) |
| Vehicle Control | 150 ± 25 |
| BIBF 1120 (Low Dose) | 80 ± 18 |
| BIBF 1120 (High Dose) | 35 ± 10 |
Table 4: IHC Analysis of Phospho-ERK1/2 (a downstream marker of MAPK signaling) in BIBF 1120 Treated Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 85 ± 10 | 229.5 ± 43 |
| BIBF 1120 (Low Dose) | 1.3 ± 0.6 | 35 ± 15 | 45.5 ± 24 |
| BIBF 1120 (High Dose) | 0.5 ± 0.3 | 12 ± 6 | 6 ± 4 |
Experimental Protocol: IHC Staining of BIBF 1120 Treated Tissues
The protocol for IHC staining of tissues treated with BIBF 1120 is similar to that for TPST-1120. The key difference will be the choice of primary antibodies to assess the drug's effect on its targets and downstream pathways.
Suggested Primary Antibodies:
-
For Angiogenesis: Anti-CD31 (PECAM-1), Anti-VEGFR2
-
For Downstream Signaling: Anti-Phospho-ERK1/2, Anti-Phospho-Akt
The same general IHC protocol as described in Section 1 should be followed, with appropriate optimization for the chosen primary antibodies.
General Immunohistochemistry Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for immunohistochemistry.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions, tissue type, and other factors. The provided protocols are general guidelines and should be optimized for specific applications.
References
- 1. vjoncology.com [vjoncology.com]
- 2. youtube.com [youtube.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A phase I, open-label dose-escalation study of continuous treatment with BIBF 1120 in combination with paclitaxel and carboplatin as first-line treatment in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIBF 1120 for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIBF 1120/ nintedanib : a new triple angiokinase inhibitor-directed therapy in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-1120 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with A-1120 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving A-1120?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for A-1120.
Q2: My A-1120 is not fully dissolving in aqueous buffers. What can I do?
A-1120 has limited solubility in aqueous solutions. To improve solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system.
Q3: I am observing precipitation of A-1120 when diluting my DMSO stock into an aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue. To mitigate this, consider the following strategies:
-
Vortexing: Ensure vigorous and immediate vortexing of the aqueous buffer as the A-1120 DMSO stock is added.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound.
-
Lowering the Final Concentration: If possible, working with a lower final concentration of A-1120 in the aqueous medium can prevent it from crashing out of solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter with A-1120 solubility.
Issue 1: A-1120 powder is difficult to dissolve even in DMSO.
-
Possible Cause: The compound may require gentle heating to fully dissolve.
-
Solution: Warm the solution to 37°C for a short period while vortexing. Always check the compound's stability at elevated temperatures before proceeding.
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility and precipitation in the cell culture medium can lead to inconsistent effective concentrations of A-1120.
-
Solution: Prepare fresh dilutions from the DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation before adding it to the cells. Consider using a solubilizing agent or a formulation approach if the problem persists, but be sure to include appropriate vehicle controls in your experiments.
Quantitative Solubility Data
The following table summarizes the solubility of A-1120 in various solvents.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
Experimental Workflow for Preparing A-1120 Solutions
The following diagram outlines the recommended workflow for preparing aqueous solutions of A-1120 from a DMSO stock.
Caption: Workflow for A-1120 Solution Preparation.
Technical Support Center: Optimizing A 1120 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel compound A 1120 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial and most critical step is to perform a dose-response study to determine the cytotoxic profile of this compound in your chosen cell line.[1] This will establish a concentration range that is effective for your functional assays without inducing significant cell death, unless cytotoxicity is the intended endpoint. A common starting point is to test a broad range of concentrations, for instance, from the nanomolar to the micromolar range.[1]
Q2: How do I select an appropriate cell line for my experiments with this compound?
A2: The choice of cell line should be driven by the primary research question. For instance, if you are investigating a specific type of cancer, it is best to use a cell line derived from that cancer. Key characteristics to consider include the cell line's doubling time, its origin, and its known sensitivity to other therapeutic agents.[1]
Q3: What are the crucial parameters to consider for this compound's stability and solubility?
A3: Many organic compounds exhibit poor solubility in aqueous solutions. It is vital to identify a suitable solvent for this compound and to confirm its stability within your culture medium. The final concentration of the solvent, such as DMSO, in the culture medium should be kept to a minimum (typically below 0.5%) to prevent any solvent-induced cytotoxicity.[1]
Q4: What is the recommended duration for exposing cells to this compound?
A4: The ideal exposure time for this compound can differ based on its mechanism of action and the specific biological process under investigation. It is advisable to conduct a time-course experiment (e.g., 24, 48, and 72 hours) to ascertain the optimal duration for observing the desired biological effect.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | The concentration of this compound is too low, the compound is not active in the selected cell line, or the incubation period is insufficient. | Test a higher concentration range of this compound. Confirm the activity of the compound in a different, potentially more sensitive, cell line. Extend the incubation time.[1] |
| Excessive cell death, even at low concentrations of this compound | This compound is highly cytotoxic, or the cells being used are particularly sensitive to the compound. | Utilize a lower concentration range. Shorten the incubation period. Verify that the concentration of the solvent is not contributing to the observed toxicity.[1] |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound dilution, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1] |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound. Consider using a different solvent or a formulation aid to improve solubility. |
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 28.5 |
| HepG2 | Hepatocellular Carcinoma | 10.8 |
| HCT116 | Colorectal Carcinoma | 19.4 |
Table 2: Example EC50 Values for this compound in a Functional GPCR Activation Assay
| Target Receptor | Assay Type | Cell Line | EC50 (nM) |
| Fictional Receptor X | cAMP Accumulation | HEK293 | 75.3 |
| Fictional Receptor Y | Calcium Mobilization | CHO-K1 | 120.1 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay
This protocol is designed to evaluate the cytotoxic effects of this compound on a chosen cell line.[1]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common approach is to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions.[3] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent alone).[1][2]
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[1][2]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader.[2] Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. Determine the IC50 value from this curve using non-linear regression analysis.[2]
Protocol 2: Determining the Functional Potency (EC50) of this compound in a Receptor Activation Assay
This protocol describes the determination of the half-maximal effective concentration (EC50), which is the concentration of an agonist that induces a response halfway between the baseline and maximum.[2]
Materials:
-
This compound stock solution
-
Cell line expressing the receptor of interest
-
Assay-specific buffer and reagents (e.g., for measuring cAMP or calcium)
-
Positive control agonist
-
96-well or 384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Cell Preparation: Culture and prepare the cells as required for the specific assay (e.g., adjust plating density, serum starvation).[2]
-
Compound Preparation: Prepare serial dilutions of this compound and a known positive control agonist in the appropriate assay buffer.[2]
-
Assay Performance: Add the diluted compounds to the wells containing the cells. Incubate for a duration sufficient to produce a measurable response.[2]
-
Signal Development: Add the detection reagents as per the assay kit's instructions and incubate as required for the signal to develop.[2]
-
Data Acquisition and Analysis: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. Normalize the data, setting the response of the positive control to 100% and the vehicle control to 0%. Plot the percentage of maximal response against the logarithm of the agonist concentration. Determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.[2]
Mandatory Visualizations
Caption: General experimental workflow for determining the IC50 or EC50 of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: A 1120 Experiments
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with A 1120, a selective MEK1 inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility of this compound in Aqueous Media | This compound is a hydrophobic molecule. | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
| Inconsistent IC50 Values | 1. Variability in cell density. 2. Inconsistent incubation times. 3. Degradation of this compound. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Use a standardized incubation time for all experiments. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| High Cell Toxicity at Effective Concentrations | 1. Off-target effects. 2. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive cell death. 2. Lower the final concentration of the organic solvent in the culture medium. |
| No Inhibition of Downstream Signaling (p-ERK) | 1. this compound is not active. 2. Incorrect timing of cell lysis after treatment. 3. Problems with Western blot protocol. | 1. Verify the identity and purity of the this compound compound. 2. Optimize the time course of this compound treatment to capture the peak of target inhibition. 3. Troubleshoot the Western blot protocol, including antibody concentrations and incubation times. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
This compound should be stored as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. What is the known mechanism of action for this compound?
This compound is a selective inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. It binds to the allosteric pocket of MEK1, preventing its activation by RAF kinases.
3. Can this compound be used in in-vivo studies?
Yes, this compound has shown efficacy in preclinical animal models. However, formulation and delivery methods should be optimized for in-vivo use.
Experimental Protocols
Determination of IC50 Value for this compound
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of organic solvent as the highest this compound concentration).
-
Incubate for 48-72 hours.
3. Cell Viability Assay:
-
Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting for p-ERK
1. Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Technical Support Center: Investigating Off-Target Effects of A-1120
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the compound A-1120. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Compound Clarification: A-1120 vs. BIBF 1120 (Nintedanib)
It is crucial to distinguish between A-1120 and BIBF 1120, as they are distinct molecules with different primary mechanisms of action.
-
A-1120 is a non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4). Its primary mechanism of action is to inhibit the interaction between RBP4 and transthyretin (TTR), which reduces the transport of serum retinol (B82714) to the retina.[1][2] A-1120 has been investigated for its potential in treating conditions like atrophic age-related macular degeneration (AMD) and Stargardt disease by reducing the accumulation of lipofuscin bisretinoids.[1][2] It is noted for not acting as a RARα agonist, suggesting a more favorable safety profile compared to other RBP4 antagonists like fenretinide.[1][2]
-
BIBF 1120 (Nintedanib) is a potent, orally available triple angiokinase inhibitor. It targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5] It also inhibits members of the Src kinase family.[3] Its mechanism involves blocking these receptor tyrosine kinases to inhibit angiogenesis, cell proliferation, and apoptosis in tumor models.[6][7]
This guide will focus on the methodologies to investigate potential off-target kinase effects, which would be relevant if you are screening A-1120 for such activities or if you are working with a kinase inhibitor like BIBF 1120.
Frequently Asked Questions (FAQs)
Q1: My experimental results with A-1120 are inconsistent with its known function as an RBP4 antagonist. Could it have off-target effects on kinases?
A1: While A-1120's primary target is RBP4, it is plausible that it could have off-target interactions with other proteins, including kinases. Unexpected cellular phenotypes are a common reason to investigate off-target effects. To explore this, a systematic approach starting with a broad kinome screen is recommended to identify any potential kinase interactions.
Q2: What is the first step to identify potential off-target kinases?
A2: The most comprehensive first step is to perform a kinome-wide selectivity profiling assay.[8][9] This involves screening your compound against a large panel of purified kinases (often over 400) at a fixed concentration (e.g., 1 µM or 10 µM).[8] The results will provide a broad overview of your compound's kinase selectivity and identify potential "hits" for further investigation. Several commercial vendors offer this as a service.[10][11]
Q3: My compound shows activity against a kinase in a biochemical assay but not in a cell-based assay. What could be the issue?
A3: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
High Intracellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Km of the enzyme, whereas intracellular ATP levels are much higher.[12] An ATP-competitive inhibitor may be less effective in a cellular environment.
-
Target Engagement: The kinase may not be in a conformation that your compound can bind to within the cellular context.
Q4: How can I confirm that an observed cellular phenotype is due to an off-target effect and not the intended target?
A4: A gold-standard method is a target knockout or rescue experiment.[13]
-
Target Knockout: Use CRISPR-Cas9 or other gene-editing techniques to create a cell line that does not express the intended target (e.g., RBP4 for A-1120).[13] If the phenotype persists in the knockout cells upon treatment with your compound, it is likely due to an off-target effect.
-
Rescue Experiment: In a system where you have identified a potential off-target kinase, you can overexpress a drug-resistant mutant of that kinase. If the phenotype is reversed, it confirms that the effect was due to the inhibition of that specific off-target.
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Troubleshooting Step |
| High variability in cell-based assay results. | Inconsistent cell health, passage number, or seeding density. | Standardize cell culture protocols, including seeding density and passage number. Regularly test for mycoplasma contamination.[14] |
| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous cell population. | |
| No inhibition observed in kinome screen at 1 µM. | Compound concentration is too low to inhibit potential off-targets. | Re-screen at a higher concentration (e.g., 10 µM). |
| The compound is not a kinase inhibitor. | Consider other target deconvolution methods like chemical proteomics or thermal shift assays to identify non-kinase binding partners.[8] | |
| Unexpected activation of a signaling pathway. | Paradoxical pathway activation, a known phenomenon with some kinase inhibitors. | Perform phosphoproteomics or Western blot analysis of key downstream pathway components to map the signaling changes.[8] |
| The compound may inhibit a phosphatase, leading to increased phosphorylation. | Include phosphatase activity assays in your screening panel. | |
| In vivo toxicity does not correlate with in vitro potency. | Inhibition of an off-target kinase with critical physiological functions. | Perform a broad kinase selectivity screen to identify potential off-targets that could explain the in vivo toxicity.[13] |
| Poor pharmacokinetic properties leading to high local concentrations. | Conduct detailed pharmacokinetic studies to understand compound distribution and metabolism. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of a compound against a large panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of A-1120 in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing, if determining IC50 values. For a single-point screen, a 1 µM or 10 µM final concentration is common.[8]
-
-
Assay Setup (often performed by a commercial service):
-
In a multi-well plate, combine each purified, recombinant kinase with its specific substrate and ATP.[13]
-
Include appropriate controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control: A known inhibitor for each kinase.
-
-
-
Compound Incubation:
-
Add the test compound to the kinase reaction mixtures.
-
Incubate for a specified time at a controlled temperature.
-
-
Detection:
-
Measure kinase activity. Common methods include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (B84403) (³²P or ³³P) from ATP into the substrate.
-
Fluorescence/Luminescence-Based Assays: Use assays that detect ATP consumption (e.g., ADP-Glo) or the generation of a phosphorylated product using a specific antibody.[15]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by the compound relative to the DMSO control.
-
For hits (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
-
Compare the IC50 values for any identified off-target kinases to the on-target IC50 (if known) to determine the selectivity profile.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses whether your compound binds to a target protein in a cellular environment by measuring changes in protein thermal stability.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound (e.g., A-1120) or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein at each temperature using Western blotting with an antibody specific to the potential off-target kinase.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways inhibited by a multi-kinase inhibitor like BIBF 1120.
Caption: Experimental workflow for investigating and validating potential off-target kinase effects.
Caption: Logical troubleshooting workflow for determining if an unexpected phenotype is an off-target effect.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting angiogenesis from multiple pathways simultaneously: BIBF 1120, an investigational novel triple angiokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A 1120 Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "A 1120" and similar small molecule inhibitors during experimentation. Given that "this compound" can refer to several research compounds, this guide addresses general principles of small molecule stability and provides specific examples where public information is available.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its stability a concern?
"this compound" is an identifier that has been used for several distinct small molecule inhibitors in research and development, including:
-
This compound (CAS 1152782-19-8): A non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4).
-
TPST-1120 (Amezalpat): An inhibitor of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2]
-
BIBF 1120 (Nintedanib): A multi-targeted tyrosine kinase inhibitor.[3][4]
The stability of these and other small molecule inhibitors is crucial because degradation can lead to a loss of potency, altered bioactivity, and the generation of confounding variables in experiments, ultimately producing unreliable data.
Q2: My this compound compound precipitated after being diluted in an aqueous buffer from a DMSO stock. What should I do?
Precipitation is a common issue with hydrophobic small molecules. Here are some steps to address it:
-
Lower the Final Concentration: The compound may have surpassed its solubility limit in the aqueous buffer.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[5]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values to find the optimal range.[6]
-
Use a Fresh Dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution.[5]
Q3: How should I store my this compound stock solutions to prevent degradation?
Proper storage is critical for maintaining the integrity of your small molecule inhibitor.[7] General guidelines are summarized in the table below.
| Storage Recommendations for Small Molecule Inhibitors | |||
| Form | Storage Temperature | Typical Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[8] |
| 4°C | Up to 2 years | Check the product datasheet for specific recommendations.[8] | |
| DMSO Stock Solution | -20°C | 1-6 months | Aliquot to avoid repeated freeze-thaw cycles. Minimize exposure to air as DMSO is hygroscopic.[9] |
| -80°C | Up to 6 months or longer | Preferred for long-term storage. | |
| Aqueous Solution | -80°C | Short-term (days to weeks) | Prone to hydrolysis; prepare fresh whenever possible. |
Q4: I suspect my this compound compound is degrading in my cell culture medium. How can I confirm this?
You can assess the stability of your compound in cell culture medium with the following approaches:
-
Time-Course Experiment: Measure the biological activity of your inhibitor at various time points after adding it to the medium. A decrease in activity over time suggests instability.
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to directly measure the concentration of the intact compound and detect any degradation products over time.[10]
Q5: What are the common chemical degradation pathways for small molecule inhibitors like this compound?
The most common degradation pathways for bioactive small molecules are hydrolysis and oxidation.[11]
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters and amides are functional groups that are particularly susceptible. For instance, BIBF 1120 (Nintedanib) is known to be metabolized through hydrolytic cleavage by esterases.[12]
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to light and elevated temperatures. Functional groups like phenols and some nitrogen-containing heterocycles can be prone to oxidation.[6][11]
One specific consideration for the RBP4 antagonist this compound is its noted poor stability in human liver microsomes, suggesting it is susceptible to metabolic degradation.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Loss of Compound Activity
A gradual or sudden loss of activity may indicate degradation in the experimental medium.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis in Aqueous Media | Prepare fresh solutions before each experiment. For longer experiments, consider the stability of the compound at 37°C and the pH of the medium. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with foil.[6] |
| Oxidation | Degas solvents if the compound is particularly oxygen-sensitive. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Enzymatic Degradation in Cell Culture | Perform stability tests in both cell-free and cell-containing media to distinguish between chemical and enzymatic degradation. |
Experimental Protocols
Protocol: Assessing Small Molecule Stability in Cell Culture Media via HPLC-MS
This protocol provides a general framework for determining the stability of a small molecule inhibitor in cell culture media.
1. Materials:
-
Small molecule inhibitor (e.g., this compound)
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein binding recommended)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Prepare working solutions by diluting the stock solution in the respective media (with and without FBS) and PBS to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of each 10 µM working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately process the samples for HPLC-MS analysis or store them at -80°C. Sample processing may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by a validated HPLC-MS method to determine the concentration of the parent compound.
4. Data Analysis:
-
Plot the percentage of the remaining compound against time for each condition.
-
Calculate the half-life (t₁/₂) of the compound in each medium.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: TPST-1120 Mechanism of Action
TPST-1120 is an inhibitor of PPARα, a key regulator of fatty acid oxidation (FAO). By inhibiting PPARα, TPST-1120 can disrupt the metabolic processes that fuel tumor growth and create an immunosuppressive tumor microenvironment.[15][16]
References
- 1. PPARα Antagonism | TPST-1120 | Tempest Therapeutics [tempesttx.com]
- 2. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. allanchem.com [allanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. captivatebio.com [captivatebio.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vjoncology.com [vjoncology.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results with Amezalpat (TPST-1120)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Amezalpat (TPST-1120), a first-in-class oral antagonist of peroxisome proliferator-activated receptor alpha (PPARα).
Frequently Asked Questions (FAQs)
Q1: What is Amezalpat (TPST-1120) and what is its mechanism of action?
A1: Amezalpat (TPST-1120) is an investigational, orally administered small molecule that selectively antagonizes PPARα.[1][2] PPARα is a transcription factor that plays a crucial role in regulating fatty acid oxidation (FAO) and inflammation.[1][3] In many cancer cells, there is an overexpression of PPARα, which promotes tumor growth and angiogenesis.[1][3] Amezalpat acts as a competitive antagonist of PPARα, inhibiting the expression of genes involved in FAO, a key metabolic pathway for cancer cells and immunosuppressive cells.[1]
Q2: In which cancer types is Amezalpat (TPST-1120) being investigated?
A2: Amezalpat (TPST-1120) is notably being investigated in patients with unresectable or metastatic hepatocellular carcinoma (HCC).[2][3] Positive data have been observed in a global randomized Phase 1b/2 study in combination with atezolizumab and bevacizumab for first-line treatment of advanced HCC.[1] Due to its mechanism of action, its potential in other cancers with high PPARα expression is also an area of research.[3]
Q3: What are some common causes of variability in in-vitro experiments with Amezalpat (TPST-1120)?
A3: Inconsistent results in in-vitro experiments can arise from several factors, including:
-
Cell line integrity and passage number: Ensure cell lines are authenticated and used within a consistent, low passage number range.
-
Reagent quality and concentration: Use high-purity Amezalpat (TPST-1120) and validate the concentration of all reagents.
-
Assay conditions: Maintain consistency in incubation times, temperature, and CO2 levels.
-
Serum variability: Different lots of fetal bovine serum (FBS) can contain varying levels of ligands that may interfere with the assay.
-
Confluency of cells: The density of cell cultures can impact their metabolic state and response to treatment.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
You are observing significant well-to-well and experiment-to-experiment variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating HCC cells with Amezalpat (TPST-1120).
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Amezalpat (TPST-1120) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Caption: Troubleshooting workflow for inconsistent cell viability assays.
| Cell Line | Serum Lot A IC50 (µM) | Serum Lot B IC50 (µM) | % Difference |
| HepG2 | 15.2 ± 1.8 | 25.7 ± 2.5 | 69% |
| Huh7 | 12.8 ± 1.5 | 21.1 ± 2.1 | 65% |
Issue 2: Inconsistent Gene Expression Results for PPARα Target Genes
You are performing qPCR to analyze the expression of PPARα target genes (e.g., CPT1A, ACOX1) after Amezalpat (TPST-1120) treatment, but the downregulation is not consistent across experiments.
-
Cell Treatment: Treat cells with Amezalpat (TPST-1120) at the desired concentration and for the appropriate time.
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a suitable master mix, cDNA, and validated primers for the target genes and a housekeeping gene.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Caption: Amezalpat (TPST-1120) mechanism of action on the PPARα pathway.
-
RNA Integrity: Run an aliquot of your RNA on a gel or use a Bioanalyzer to check for RNA integrity (RIN score). Degraded RNA will lead to variable qPCR results.
-
Primer Efficiency: Ensure that your qPCR primers have an efficiency between 90-110%. This can be tested by running a standard curve with serial dilutions of cDNA.
-
Housekeeping Gene Stability: The expression of your chosen housekeeping gene should be stable across all treatment conditions. Test a panel of housekeeping genes to find the most stable one for your experimental system.
-
Treatment Time Course: Perform a time-course experiment to determine the optimal time point for observing the maximum downregulation of target genes after Amezalpat (TPST-1120) treatment.
| Housekeeping Gene | Average Ct Value (Vehicle) | Average Ct Value (Amezalpat) | p-value |
| GAPDH | 18.5 ± 0.3 | 18.6 ± 0.4 | 0.58 |
| ACTB | 19.2 ± 0.4 | 20.5 ± 0.5 | 0.02 |
| TBP | 22.1 ± 0.2 | 22.3 ± 0.3 | 0.45 |
In this hypothetical example, ACTB expression is significantly altered by the treatment, making it a poor choice for a housekeeping gene in this context.
References
Technical Support Center: Improving the Bioavailability of A 1120 in Animal Studies
Welcome to the technical support center for researchers working with the investigational compound A 1120. This resource is designed to provide you, our fellow scientists and drug development professionals, with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during animal studies aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of a compound like this compound, which is characterized as a poorly water-soluble molecule, can be attributed to several factors:
-
Low Aqueous Solubility: this compound's limited solubility in gastrointestinal (GI) fluids is a primary barrier. For a drug to be absorbed, it must first be dissolved.[1][2][3]
-
Slow Dissolution Rate: Even if this compound is somewhat soluble, its rate of dissolution might be too slow to allow for significant absorption within the transit time through the absorptive regions of the GI tract.[1][4]
-
First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[2][5]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen, thereby reducing net absorption.[3][6]
Q2: We are observing high variability in plasma concentrations of this compound between individual animals in our oral dosing studies. What could be the cause and how can we mitigate this?
A2: High pharmacokinetic variability is a common issue with poorly soluble compounds.[7] Potential causes and mitigation strategies include:
-
Inconsistent Dissolution: Differences in GI physiology (e.g., pH, motility, presence of food) among animals can lead to variable dissolution and absorption.
-
Formulation Instability: The formulation itself may not be robust, leading to issues like particle agglomeration or drug precipitation.[8]
-
Troubleshooting Steps:
-
Optimize the Formulation: Employing advanced formulation strategies such as nanosuspensions or amorphous solid dispersions can lead to more consistent drug release and absorption.[3][9]
-
Control Food Intake: Standardize the feeding schedule of the animals (e.g., fasted or fed state) as food can significantly impact the bioavailability of poorly soluble drugs.[3][10]
-
Increase Animal Numbers: Using a larger group of animals can help to statistically account for inter-individual physiological differences.[3]
-
Q3: Our initial formulation of this compound as a simple aqueous suspension is yielding very low exposure (AUC). What are the next logical formulation strategies to explore?
A3: Moving beyond a simple suspension is critical for enhancing the exposure of this compound. Here are some rational next steps, often explored in a tiered approach:
-
Particle Size Reduction: Micronization or, more effectively, nanosizing can dramatically increase the surface area of the drug, leading to a faster dissolution rate.[1][6][11]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a higher-energy amorphous state by dispersing it in a polymer matrix can significantly improve its aqueous solubility and dissolution.[6][9][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in a mixture of oils, surfactants, and cosolvents can improve its solubilization in the GI tract and may also enhance absorption via lymphatic pathways, bypassing the first-pass metabolism in the liver.[9][13][14]
Troubleshooting Guides
Problem 1: Low Cmax and AUC after oral administration of this compound.
Possible Causes:
-
Slow dissolution rate in the gastrointestinal tract.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral exposure of this compound.
Problem 2: Difficulty in preparing a stable and consistent nanosuspension of this compound for intravenous or oral administration.
Possible Causes:
-
Inappropriate selection of stabilizers (surfactants or polymers).[15]
-
Crystal growth and particle aggregation over time.[15]
-
Issues with the manufacturing process (e.g., homogenization pressure, number of cycles).
Troubleshooting Steps:
-
Stabilizer Screening: Systematically screen a panel of pharmaceutically acceptable stabilizers to identify the most effective one(s) for preventing particle aggregation. The choice of stabilizer is critical for both steric and electrostatic stabilization.[15][16]
-
Optimize Homogenization Process: For top-down nanosuspension preparation, optimize parameters such as homogenization pressure and the number of passes to achieve the desired particle size and a narrow size distribution.[17]
-
Lyophilization: To improve long-term stability, consider lyophilizing (freeze-drying) the nanosuspension to create a solid powder that can be reconstituted before use.[17][18]
Data Presentation
The following table summarizes hypothetical data illustrating the potential impact of different formulation strategies on the oral bioavailability of this compound in rats.
| Formulation Strategy | This compound Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) | Key Considerations |
| Aqueous Suspension | 50 | 50 ± 15 | 250 ± 80 | < 5% | Simple to prepare but often results in low and variable absorption.[3] |
| Micronized Suspension | 50 | 150 ± 40 | 900 ± 250 | 5 - 15% | Increases surface area for dissolution; may not be sufficient for very poorly soluble compounds.[3][6] |
| Nanosuspension | 50 | 400 ± 90 | 2500 ± 600 | 15 - 35% | Significantly enhances dissolution velocity; can be used for oral and IV administration.[3][18][19] |
| Amorphous Solid Dispersion | 50 | 600 ± 120 | 4500 ± 950 | 30 - 50% | Maintains the drug in a high-energy state for improved solubility; polymer selection is crucial.[6][12][20] |
| Lipid-Based (SEDDS) | 50 | 800 ± 150 | 6000 ± 1100 | > 50% | Enhances solubilization and can utilize lymphatic absorption pathways; requires careful selection of oils, surfactants, and co-solvents.[6][13] |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound drug substance
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Pre-suspension: Disperse this compound powder in an aqueous solution containing the selected stabilizer.
-
High-Shear Mixing: Subject the mixture to high-shear mixing to obtain a coarse suspension.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer for a predetermined number of cycles at a specific pressure (e.g., 1500 bar for 20 cycles). The process should be carried out in a temperature-controlled manner to prevent excessive heating.
-
Particle Size Analysis: Characterize the resulting nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Stability Assessment: Monitor the physical stability of the nanosuspension over time at different storage conditions by observing for any signs of crystal growth or aggregation.
Protocol 2: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and oral absorption.
Materials:
-
This compound drug substance
-
Polymer (e.g., PVP/VA, HPMCAS)[21]
-
Volatile organic solvent (e.g., acetone, methanol)[21]
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve both this compound and the selected polymer in a common volatile solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation should be conducted at a controlled temperature to ensure the formation of a uniform solid film.
-
Drying: Further dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Characterization:
-
Confirm the amorphous nature of this compound in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the in vitro dissolution performance of the ASD compared to the crystalline drug in a relevant buffer system (e.g., simulated gastric or intestinal fluid).
-
Visualization of Key Processes
General Workflow for Bioavailability Enhancement
Caption: A streamlined workflow for enhancing the bioavailability of this compound.
Signaling Pathway of Lipid-Based Drug Absorption
Caption: Mechanism of enhanced drug absorption via lipid-based formulations.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to administer amorphous solid dispersions to small laboratory animals? [harpagocdmo.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. opendata.uni-halle.de [opendata.uni-halle.de]
- 17. researchgate.net [researchgate.net]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distribution of an intravenous injectable nimodipine nanosuspension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A 1120 experimental controls and best practices
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing A-1120 Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to evaluate the toxicity of the compound A-1120.
Frequently Asked Questions (FAQs)
Q1: What is a cell viability assay and why is it used for toxicity assessment?
A cell viability assay is a laboratory method used to count the number of living cells in a population.[1] These assays are crucial for assessing the toxicity of a compound like A-1120 by determining its effect on cell survival and proliferation.[1][2] They measure indicators of cell health such as metabolic activity, membrane integrity, and ATP levels.[3]
Q2: What is the difference between cell viability, cell proliferation, and cytotoxicity assays?
-
Cell Viability Assays: Measure the number of healthy cells in a sample, often by assessing metabolic function.
-
Cell Proliferation Assays: Quantify the increase in cell number over time, indicating cell division.[2][3]
-
Cytotoxicity Assays: Measure the number of dead or damaged cells, often by detecting markers of cell membrane damage.[2]
While distinct, these assays are often used together to provide a comprehensive picture of a compound's effect on cells.
Q3: Which cell viability assay should I choose for my A-1120 toxicity study?
The choice of assay depends on your specific research question, cell type, and available equipment.
-
MTT Assay: A widely used colorimetric assay that measures the metabolic activity of living cells.[4] It's cost-effective but requires a solubilization step.
-
XTT Assay: Similar to MTT, but its formazan (B1609692) product is water-soluble, simplifying the protocol. It is generally considered more sensitive than the MTT assay.
-
LDH Assay: A cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[5][6]
Q4: How can I be sure my A-1120 toxicity results are accurate?
To ensure accuracy, it is recommended to use multiple, independent assays to confirm experimental outcomes.[3] Proper controls are also essential, including untreated cells (negative control), a vehicle control (cells treated with the solvent used to dissolve A-1120), and a positive control (a compound known to be toxic to the cells).
Troubleshooting Guides
This section provides solutions to common problems encountered during cell viability assays for A-1120 toxicity testing.
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance Values | - Cell number per well is too low. - Incubation time with MTT reagent is too short. | - Increase the initial cell seeding density. - Increase the incubation time with the MTT reagent until the purple formazan is visible. |
| High Background Absorbance | - Contamination of the culture with bacteria or yeast. - Phenol red or serum in the culture medium. | - Ensure sterile technique and check for contamination before adding the MTT reagent. - Use serum-free medium during the MTT incubation step and include a background control with medium only. |
| Inconsistent Results | - Incomplete dissolution of formazan crystals. - Cell loss during media removal (for adherent cells). | - Increase shaking time or gently pipette to fully dissolve the formazan. - Carefully aspirate the media to avoid detaching adherent cells. |
| MTT Reagent is Blue-Green | - The reagent is contaminated. | - Discard the reagent and use a fresh, sterile stock. |
XTT Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance Values | - Low cell viability (<70%). - Degraded XTT or electron coupling reagent. | - Ensure a healthy starting cell culture. - Store reagents properly and prepare the working solution immediately before use.[7] |
| High Background Absorbance | - Contamination of the culture. - Reagents not warmed to 37°C. | - Maintain sterile cell culture practices. - Thaw and warm reagents to 37°C in a water bath until clear.[7][8] |
| High Variability Between Wells | - Inconsistent cell seeding. - Bubbles in the wells. | - Ensure a homogenous cell suspension before seeding. - Be careful not to introduce bubbles when adding reagents. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Medium Control Absorbance | - High inherent LDH activity in the serum used in the culture medium. | - Reduce the serum concentration in the culture medium to 1-5%.[5] |
| High Spontaneous LDH Release | - Cell density is too high. - Overly vigorous pipetting during cell plating. | - Optimize the cell seeding density. - Handle the cell suspension gently during plating.[5][9] |
| Low Experimental Absorbance Values | - The cell density is too low. | - Perform an experiment to determine the optimal cell number for the assay.[5] |
| High Variability Well-to-Well | - Bubbles present in the wells. | - Centrifuge the plate to remove bubbles or break them with a sterile needle.[10] |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of A-1120 and appropriate controls. Incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm within 1 hour.
XTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Expose cells to a range of A-1120 concentrations and controls for the desired duration.
-
Prepare XTT Working Solution: Immediately before use, mix the XTT labeling reagent and the electron coupling reagent.[8]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm.[8] A reference wavelength of 660 nm can also be used to correct for background.[12]
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for performing an LDH assay.
-
Cell Seeding and Treatment: Plate cells and treat with A-1120 and controls as described for the MTT and XTT assays.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.[6]
-
Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.[10]
Data Presentation
Summarize your quantitative data in a clear and structured table for easy comparison.
Table 1: Effect of A-1120 on Cell Viability (MTT Assay)
| A-1120 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 10 | 0.85 ± 0.05 | 68.0% |
| 50 | 0.42 ± 0.03 | 33.6% |
| 100 | 0.15 ± 0.02 | 12.0% |
Visualizations
The following diagrams illustrate the general workflows for the described cell viability assays.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the XTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
References
- 1. susupport.com [susupport.com]
- 2. akadeum.com [akadeum.com]
- 3. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to RBP4 Inhibition: A1120 vs. Fenretinide
For researchers and drug development professionals exploring therapeutic strategies targeting Retinol-Binding Protein 4 (RBP4), a clear understanding of the available inhibitors is paramount. This guide provides a detailed, data-driven comparison of two key RBP4 antagonists: the non-retinoid A1120 and the synthetic retinoid fenretinide (B1684555).
Introduction to RBP4 and its Inhibition
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream.[1][2][3] Synthesized mainly in the liver, RBP4 binds to retinol and then forms a complex with transthyretin (TTR).[2][3][4][5] This complex prevents the small RBP4 molecule from being filtered out by the kidneys, allowing for the systemic transport of retinol to various tissues.[3][5][6] Dysregulation of RBP4 has been linked to several pathological conditions, including insulin (B600854) resistance and certain retinal diseases like Stargardt disease and atrophic age-related macular degeneration (AMD), where excessive accumulation of retinol-derived cytotoxic bisretinoids (lipofuscin) is implicated.[2][4][7][8][9]
Pharmacological inhibition of RBP4 aims to reduce circulating retinol levels by disrupting the RBP4-TTR interaction, leading to the rapid renal clearance of RBP4.[2][4][6] Both A1120 and fenretinide operate on this principle, but their distinct chemical natures lead to significant differences in potency, specificity, and safety profiles.
Mechanism of Action: Disrupting the Retinol Transport System
Both A1120 and fenretinide function by binding to the same site on RBP4 as retinol.[6] This competitive binding displaces retinol and, more importantly, induces conformational changes in RBP4 that prevent its interaction with TTR.[2][4][6] Without the stabilizing effect of TTR, the smaller RBP4 molecule is rapidly cleared from the bloodstream by the kidneys, thereby reducing serum levels of both RBP4 and retinol.[2][4][6]
Figure 1. Mechanism of RBP4 Inhibition.
Comparative Efficacy: In Vitro and In Vivo Data
A1120 demonstrates significantly greater potency than fenretinide in its ability to bind RBP4 and disrupt the RBP4-TTR interaction in preclinical studies.
| Parameter | A1120 | Fenretinide | Reference |
| Chemical Class | Non-retinoid | Synthetic Retinoid | [2][4][7] |
| RBP4 Binding Affinity (Ki) | 8.3 nM | 125 nM | [6][10] |
| RBP4-TTR Interaction IC50 | 155 nM | 4.5 µM (4500 nM) | [7] |
| Serum RBP4 Reduction (in mice) | ~75% | Similar to A1120 | [6][7][8][11] |
Table 1: Quantitative Comparison of A1120 and Fenretinide.
Specificity and Safety Profile
A crucial differentiator between A1120 and fenretinide is their specificity and, consequently, their safety profile.
A1120:
-
Non-retinoid structure: As a non-retinoid, A1120 is not expected to interfere with retinoid signaling pathways.[2][4][7]
-
High Specificity: It binds specifically to RBP4 and does not show agonistic activity towards retinoic acid receptors (RARs), such as RARα.[7][8] This is a significant advantage, as RARα activation is associated with some of the side effects of retinoids.
-
No RPE65 Inhibition: A1120 does not inhibit the isomerohydrolase activity of RPE65, an enzyme critical for the visual cycle.[7][8]
Fenretinide:
-
Retinoid structure: Being a synthetic retinoid, fenretinide can have off-target effects related to retinoid signaling.[12]
-
RARα Agonism: It acts as an agonist for RARα, which may contribute to a less favorable safety profile.[7][8]
-
Potential for RPE65 Inhibition: Some studies suggest that fenretinide's effects on reducing bisretinoid accumulation might be partly mediated by the inhibition of RPE65, not just RBP4 reduction.[7]
-
Other Off-Target Effects: Fenretinide has been shown to inhibit β-carotene oxygenase 1 (BCO1), the enzyme responsible for endogenous vitamin A formation, which could contribute to its vitamin A-lowering effects independently of RBP4.[13]
The superior specificity of A1120 suggests a more favorable safety profile, potentially avoiding side effects associated with retinoid-based therapies, such as impaired dark adaptation.[4][7][8]
RBP4-Associated Signaling Pathways
Elevated RBP4 is implicated in promoting inflammation and insulin resistance through various signaling pathways, independent of its role in retinol transport. RBP4 can activate pro-inflammatory signaling in macrophages via Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK), leading to the production of cytokines that can indirectly impair insulin signaling.[1][14][15] Additionally, the holo-RBP4 (retinol-bound) complex can bind to its receptor STRA6, activating the JAK2/STAT3 pathway, which also contributes to insulin resistance.[9][16]
Figure 2. RBP4 Pro-inflammatory and Insulin Resistance Signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of the key experimental protocols used to compare A1120 and fenretinide.
RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
-
Objective: To determine the binding affinity of test compounds to RBP4.
-
Methodology:
-
Recombinant human RBP4 is bound to copper-chelate SPA beads.
-
A fixed concentration of radiolabeled 3H-retinol is added.
-
The binding of 3H-retinol to RBP4 on the beads brings it into close proximity, allowing the emitted beta particles to stimulate the scintillant within the beads, producing light that is measured by a microplate reader.
-
For competitive binding, various concentrations of a test compound (e.g., A1120 or fenretinide) are added to compete with 3H-retinol for binding to RBP4.
-
The reduction in the SPA signal is proportional to the ability of the test compound to displace 3H-retinol.
-
Data are used to calculate the inhibitory constant (Ki). Non-specific binding is determined in the presence of a high concentration of unlabeled all-trans retinol.[17]
-
RBP4-TTR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To measure the ability of a compound to antagonize the retinol-dependent interaction between RBP4 and TTR.
-
Methodology:
-
Recombinant human RBP4 is labeled with a donor fluorophore (e.g., Europium cryptate).
-
TTR is labeled with an acceptor fluorophore (e.g., XL665).
-
In the presence of retinol, RBP4 binds to TTR, bringing the donor and acceptor fluorophores into close proximity.
-
Excitation of the donor fluorophore results in energy transfer to the acceptor (FRET), which then emits light at a specific wavelength.
-
Test compounds (A1120 or fenretinide) are added to the reaction mix containing retinol, RBP4, and TTR.
-
If the compound disrupts the RBP4-TTR interaction, the FRET signal is reduced.
-
The concentration-dependent inhibition is measured to determine the IC50 value for each compound.[7][18]
-
Conclusion
Both A1120 and fenretinide are effective in lowering serum RBP4 levels by disrupting the RBP4-TTR complex. However, the available preclinical data highlight A1120 as a significantly more potent and specific inhibitor.
-
Potency: A1120 exhibits superior in vitro potency, with a much higher binding affinity for RBP4 and a significantly lower IC50 for disrupting the RBP4-TTR interaction compared to fenretinide.[6][7]
-
Specificity and Safety: As a non-retinoid, A1120 does not exhibit the off-target RARα agonism seen with fenretinide, indicating a more favorable safety profile.[7][8] This makes A1120 a more targeted RBP4 antagonist, potentially minimizing side effects associated with broader retinoid pathway modulation.
While fenretinide has been investigated in clinical trials for various conditions, its off-target effects remain a consideration.[12] A1120, with its highly specific and potent mechanism of action, represents a promising candidate for therapies where targeted RBP4 reduction is the primary goal, such as in the treatment of atrophic AMD and Stargardt disease.[4][8] Further clinical investigation is warranted to translate these preclinical advantages into therapeutic benefits.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 5. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives [frontiersin.org]
- 10. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fenretinide Treatment Prevents Diet-Induced Obesity in Association With Major Alterations in Retinoid Homeostatic Gene Expression in Adipose, Liver, and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenretinide inhibits vitamin A formation from β-carotene and regulates carotenoid levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elevated retinol binding protein 4 levels are associated with atherosclerosis in diabetic rats via JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of A1120 and Other Retinol-Binding Protein 4 (RBP4) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A1120, a non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4), with other notable RBP4 antagonists. The objective is to present a clear, data-driven analysis of their performance based on available experimental data to aid in research and development decisions.
Introduction to RBP4 Antagonism
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream. By binding to retinol and then to transthyretin (TTR), RBP4 facilitates the transport of retinol to various tissues. In certain pathological conditions, such as Stargardt disease and atrophic age-related macular degeneration (AMD), the accumulation of toxic retinol byproducts in the retina is implicated in disease progression. RBP4 antagonists are a class of drugs designed to disrupt this transport mechanism, thereby reducing the delivery of retinol to the eye and mitigating its toxic effects.
The primary mechanism of action for these antagonists involves displacing retinol from its binding site on RBP4. This disruption prevents the formation of the RBP4-retinol-TTR complex, leading to the rapid renal clearance of the smaller, unbound RBP4. This guide will compare A1120 to other key RBP4 antagonists: fenretinide, BPN-14136, tinlarebant (LBS-008), and STG-001, focusing on their in vitro potency, in vivo efficacy, and safety profiles.
Quantitative Performance Data
The following tables summarize the available quantitative data for A1120 and its comparators. Direct comparison is facilitated by presenting key performance metrics from standardized assays.
In Vitro Potency
The in vitro potency of RBP4 antagonists is typically determined by their ability to bind to RBP4 and to inhibit the interaction between RBP4 and TTR. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | RBP4 Binding Assay (SPA) IC50 (nM) | RBP4-TTR Interaction Assay (HTRF/TR-FRET) IC50 (nM) |
| A1120 | 14.8[1][2] | 155[1][2] |
| Fenretinide | 56[1][2] | 4500[1][2] |
| BPN-14136 | 12.8[3] | 43.6[3] |
| Tinlarebant (LBS-008) | Data not available | Data not available |
| STG-001 | Data not available | Data not available |
In Vivo Efficacy: RBP4 Reduction
The primary pharmacodynamic marker for RBP4 antagonists is the reduction of circulating RBP4 levels in vivo.
| Compound | Species | Dose | RBP4 Reduction |
| A1120 | Mouse | 30 mg/kg/day (in chow) | ~75% after 6 weeks[1] |
| BPN-14136 | Rat | 7-day QD oral dosing | >90%[3] |
| Tinlarebant (LBS-008) | Human (Phase 3 Trial) | 5 mg/day (oral) | ~80%[4][5][6] |
| Fenretinide | Mouse | Not specified | Significant reduction |
| STG-001 | Human (Phase 2a Trial) | Two unspecified doses | Reduction in RBP4 concentration[7] |
Safety and Clinical Development
A critical aspect of drug development is the safety profile of a compound. This section compares the known safety characteristics and the clinical development status of the RBP4 antagonists.
| Compound | Key Safety/Selectivity Profile | Clinical Development Status |
| A1120 | Non-retinoid; Lacks RARα agonist activity, suggesting a more favorable safety profile compared to fenretinide.[1][7] | Preclinical |
| Fenretinide | Synthetic retinoid; Binds to retinoic acid receptors (RAR), which can lead to side effects such as night blindness and dry skin.[8][9][10] | Investigated for various indications, including cancer and AMD. |
| BPN-14136 | Non-retinoid; Demonstrates excellent selectivity and a favorable preclinical safety profile.[11] | Preclinical |
| Tinlarebant (LBS-008) | Generally well-tolerated in clinical trials. Most common adverse events are mild and include xanthopsia and delayed dark adaptation.[5][12] | Phase 3 "DRAGON" trial for Stargardt disease met its primary endpoint.[4][5][6][12][13] |
| STG-001 | Phase 2a trial in Stargardt disease patients showed no serious adverse events, though some visual disturbances were reported.[14] | Phase 2a clinical trial initiated.[7] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and a general experimental workflow are provided below to enhance understanding.
Caption: RBP4-mediated retinol transport and the mechanism of RBP4 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPN-14136 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. piemagazine.org [piemagazine.org]
- 6. drugs.com [drugs.com]
- 7. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenretinide mediated retinoic acid receptor signalling and inhibition of ceramide biosynthesis regulates adipogenesis, lipid accumulation, mitochondrial function and nutrient stress signalling in adipocytes and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. bio-focus.co.uk [bio-focus.co.uk]
- 14. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
A1120: A Novel RBP4 Antagonist Outperforms Fenretinide in Preclinical Models of Retinal Disease
For researchers and drug development professionals, a new non-retinoid RBP4 antagonist, A1120, demonstrates superior potency and a potentially safer profile compared to the prototypical RBP4 antagonist, fenretinide (B1684555), in preclinical models of atrophic age-related macular degeneration (AMD) and Stargardt disease. These findings position A1120 as a promising therapeutic candidate for these debilitating retinal conditions.
A1120 exhibits significantly greater in vitro potency in binding to Retinol-Binding Protein 4 (RBP4) and disrupting the RBP4-transthyretin (TTR) interaction compared to fenretinide.[1] In vivo studies using the Abca4-/- mouse model, which mimics key aspects of Stargardt disease and AMD, reveal that A1120 effectively reduces serum RBP4 levels and, consequently, the accumulation of cytotoxic bisretinoids in the retina.[2] Notably, A1120 achieves this without the RARα agonist activity associated with fenretinide, suggesting a more favorable safety profile.[1]
Comparative Efficacy in Preclinical Models
The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of A1120 and fenretinide.
In Vitro Potency
| Compound | RBP4 Binding (IC50) | RBP4-TTR Interaction Antagonism | RARα Agonist Activity |
| A1120 | 14.8 nM | Superior to fenretinide | No |
| Fenretinide | 56 nM | Active | Yes |
In Vivo Efficacy in Abca4-/- Mice
| Compound | Serum RBP4 Reduction | Reduction in Lipofuscin Bisretinoids |
| A1120 | ~75% | ~45-50% |
| Fenretinide | Dose-dependent | Demonstrated reduction |
Mechanism of Action: Targeting the Retinol (B82714) Visual Cycle
A1120's therapeutic effect stems from its ability to antagonize RBP4, the primary carrier of retinol in the blood. By binding to RBP4, A1120 prevents the formation of the RBP4-TTR complex, leading to the rapid clearance of RBP4 from circulation. This reduction in serum RBP4 limits the transport of retinol to the retina, thereby decreasing the formation of cytotoxic bisretinoids, such as A2E, which are implicated in the pathogenesis of atrophic AMD and Stargardt disease.
Experimental Protocols
RBP4 Binding Assay
The binding affinity of A1120 and fenretinide to RBP4 was determined using a competitive binding assay. Recombinant human RBP4 was incubated with a fluorescently labeled retinol tracer and varying concentrations of the test compound. The ability of the compound to displace the tracer was measured by changes in fluorescence polarization. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, was calculated.
RBP4-TTR Interaction Assay
The antagonism of the retinol-dependent RBP4-TTR interaction was assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Recombinant human RBP4 and TTR, labeled with a FRET donor and acceptor, respectively, were incubated in the presence of retinol and varying concentrations of the test compound. The inhibition of the RBP4-TTR interaction was quantified by the decrease in the FRET signal.
In Vivo Efficacy Study in Abca4-/- Mice
The experimental workflow for evaluating the in vivo efficacy of A1120 is outlined below.
Animal Model: Abca4-deficient (Abca4-/-) mice were used as a model for enhanced lipofuscinogenesis.
Dosing: A1120 was administered orally to the mice for a specified duration. A control group received a vehicle.
Serum RBP4 Measurement: Blood samples were collected periodically, and serum RBP4 levels were quantified using an enzyme-linked immunosorbent assay (ELISA).
Bisretinoid Analysis: Following the treatment period, the mice were euthanized, and their eyes were enucleated. The levels of lipofuscin bisretinoids, such as A2E, were measured in retinal extracts using high-performance liquid chromatography (HPLC).
Conclusion
The preclinical data strongly support the potential of A1120 as a best-in-class RBP4 antagonist for the treatment of atrophic AMD and Stargardt disease. Its superior potency and improved safety profile compared to fenretinide make it a compelling candidate for further clinical development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of A1120 and other novel RBP4 antagonists.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
Specificity of A-1120: A Comparative Analysis of Three Distinct Small Molecule Inhibitors
The designation "A-1120" can refer to several distinct small molecule inhibitors in preclinical and clinical development. This guide provides a comparative analysis of the specificity of three such molecules: A1120, a non-retinoid antagonist of Retinol (B82714) Binding Protein 4 (RBP4); BIBF 1120 (Nintedanib), a multi-targeted angiokinase inhibitor; and TPST-1120, a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Understanding the specific molecular interactions of these compounds is crucial for researchers, scientists, and drug development professionals to evaluate their therapeutic potential and off-target effects.
A1120: A Specific Non-retinoid RBP4 Antagonist
A1120 is a novel small molecule designed to inhibit the interaction between Retinol Binding Protein 4 (RBP4) and transthyretin (TTR), a key step in the transport of retinol (Vitamin A) in the blood. This mechanism is being explored for the treatment of certain retinal diseases. The specificity of A1120 has been primarily compared to the prototypical RBP4 antagonist, fenretinide (B1684555).
Data Presentation: A1120 vs. Fenretinide
| Parameter | A1120 | Fenretinide | Fold Difference |
| RBP4-TTR Interaction Inhibition (IC50) | 155 nM[1] | 4.5 µM (4500 nM)[1] | ~29-fold more potent |
| Retinoic Acid Receptor α (RARα) Agonism | No significant agonistic activity[1][2] | Acts as a RARα agonist[1][2] | Qualitatively different |
| RBP4 Binding Affinity (Ki) | 8.3 nM[3] | 125 nM[3] | ~15-fold higher affinity |
| Cellular Retinol-Binding Protein 1 (CRBP1) Binding | Does not bind[3] | Not reported in these studies | Demonstrates target specificity |
Experimental Protocols
RBP4-TTR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
This assay was developed to quantify the retinol-dependent interaction between RBP4 and TTR.[1] Maltose-Binding Protein (MBP)-tagged RBP4 and Europium (Eu3+) cryptate-labeled TTR were used. An anti-MBP monoclonal antibody conjugated to a d2 dye was also included. When retinol induces the interaction between RBP4 and TTR, the Eu3+ and d2 dyes are brought into close proximity. Excitation of Eu3+ at 337 nm leads to energy transfer to the d2 dye, which then emits light at 668 nm. The ability of A1120 and fenretinide to antagonize this interaction was measured by titrating the compounds in the presence of 1 µM retinol and measuring the decrease in the TR-FRET signal.[1]
Retinoic Acid Receptor α (RARα) Agonist Activity Assay:
The specificity of A1120 was further evaluated by assessing its activity as an agonist for RARα, a known off-target effect of fenretinide. While the specific details of the assay used in the direct comparison are not exhaustively detailed in the provided search results, a common method for this is a radioligand binding assay. This typically involves incubating human recombinant RARα ligand-binding domain with a radiolabeled agonist (e.g., [³H]9-cis-Retinoic acid). The displacement of the radioligand by the test compound is measured to determine its binding affinity and agonist potential.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of A1120 action on the RBP4-TTR signaling pathway.
BIBF 1120 (Nintedanib): A Triple Angiokinase Inhibitor
BIBF 1120, commercially known as Nintedanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).
Data Presentation: Nintedanib vs. Other Angiokinase Inhibitors
| Target Kinase | Nintedanib (IC50 nM) | Sorafenib (IC50 nM) | Sunitinib (IC50 nM) |
| VEGFR1 | 34[1] | - | - |
| VEGFR2 | 13[1] | - | - |
| VEGFR3 | 13[1] | - | - |
| FGFR1 | 69[1] | 580[2] | 2900[2] |
| FGFR2 | 37[1] | - | - |
| FGFR3 | 108[1] | - | - |
| PDGFRα | 59[1] | - | 71[4] |
| PDGFRβ | 65[1] | - | - |
Note: Direct head-to-head IC50 values for all kinases were not available in the same study. The presented data is compiled from multiple sources.
Experimental Protocols
In Vitro Kinase Inhibition Assay:
The inhibitory activity of Nintedanib and other kinase inhibitors is typically determined using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. For example, the cytoplasmic tyrosine kinase domain of VEGFR2 can be expressed and purified. The enzyme activity is then assayed in the presence of various concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based detection, to determine the IC50 value.
Cell-Based Proliferation Assay:
To assess the functional consequence of kinase inhibition, cell proliferation assays are performed. Human umbilical vein endothelial cells (HUVECs) or other relevant cell types are stimulated with growth factors like VEGF or PDGF in the presence of varying concentrations of the inhibitor. Cell proliferation can be measured using various methods, such as the MTT assay, which quantifies metabolic activity as an indicator of cell viability. The EC50 value, the concentration that inhibits cell proliferation by 50%, is then calculated.
Signaling Pathway and Experimental Workflow
Caption: Nintedanib inhibits multiple receptor tyrosine kinases in the angiogenic pathway.
TPST-1120: A Selective PPARα Antagonist
TPST-1120 is a first-in-class, oral small molecule that acts as a competitive antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a key role in fatty acid metabolism. By inhibiting PPARα, TPST-1120 aims to modulate the tumor microenvironment and inhibit tumor growth.
Data Presentation: TPST-1120 Specificity
| Target | TPST-1120 Potency/Selectivity |
| Human PPARα (IC50) | 0.04 µM (40 nM)[5] |
| Selectivity for PPARα over other PPAR isoforms (PPARβ/δ and PPARγ) | >250-fold[5] |
Experimental Protocols
PPARα Reporter Assay:
The activity of TPST-1120 as a PPARα antagonist is typically evaluated using a cell-based reporter assay. In this type of assay, cells are engineered to express the human PPARα receptor and a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter. The cells are then treated with a known PPARα agonist to induce reporter gene expression. The ability of TPST-1120 to antagonize this effect is measured by adding it in combination with the agonist and quantifying the reduction in the reporter signal. This allows for the determination of its IC50 value and selectivity against other PPAR isoforms which would be expressed in separate, parallel assays.
Signaling Pathway and Experimental Workflow
Caption: TPST-1120 competitively antagonizes the PPARα signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A1120 in Genetic Models of RBP4-Associated Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A1120's performance against other alternatives in preclinical genetic models relevant to Retinol-Binding Protein 4 (RBP4) pathophysiology. The content herein summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological pathways and workflows to offer a comprehensive overview for research and development professionals.
Introduction
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream. It delivers retinol from the liver to peripheral tissues by forming a complex with transthyretin (TTR), which prevents its filtration by the kidneys. Dysregulation of RBP4 levels has been implicated in various pathologies, including insulin (B600854) resistance and retinal diseases such as Stargardt disease and atrophic age-related macular degeneration (AMD). The accumulation of toxic bisretinoid lipofuscin in the retina, a hallmark of these diseases, is linked to the RBP4-mediated supply of retinol to the visual cycle.
A1120 is a novel, non-retinoid small molecule antagonist of RBP4. It acts by binding to RBP4, which induces a conformational change that disrupts the RBP4-TTR interaction.[1][2][3] This disruption prevents retinol binding and promotes the renal clearance of RBP4, thereby lowering circulating RBP4 and retinol levels.[1][4] This guide evaluates the efficacy of A1120 in pertinent genetic mouse models and compares its activity with fenretinide, a first-generation, retinoid-based RBP4 antagonist.
Mechanism of Action: A1120
A1120 is a high-affinity ligand for RBP4 (Ki = 8.3 nM).[2][3] Its binding to the retinol-binding pocket of RBP4 sterically hinders the interaction with TTR.[1][2] The unbound, smaller RBP4 protein is then rapidly cleared from circulation via the kidneys. This leads to a systemic reduction in both RBP4 and the retinol it transports, thereby reducing the flux of retinol into tissues like the retinal pigment epithelium (RPE).
Comparative Efficacy Data
A1120 has demonstrated superior in vitro potency and a more desirable safety profile compared to the retinoid analogue fenretinide. In vivo studies have established its efficacy in reducing RBP4 levels and mitigating disease phenotypes in models of retinal degeneration.
Table 1: In Vitro Comparison of RBP4 Antagonists
| Parameter | A1120 | Fenretinide | Key Finding |
| Chemical Class | Non-retinoid | Retinoid | A1120 avoids potential off-target effects of retinoids.[1][5] |
| RBP4 Binding (IC₅₀) | 14.8 nM | 56 nM | A1120 shows ~3.8-fold higher binding potency.[5] |
| RBP4-TTR Interaction (IC₅₀) | 155 nM | 4,500 nM | A1120 is ~29-fold more potent in disrupting the RBP4-TTR complex.[5] |
| RARα Agonist Activity | No | Yes | A1120 has a more favorable safety profile, lacking RARα agonism which is linked to adverse effects.[5][6] |
Table 2: In Vivo Efficacy of A1120 in Genetic Mouse Models
| Model | A1120 Dose & Duration | % Serum RBP4 Reduction | Key Outcomes & Observations |
| Abca4-/- (Model for Stargardt Disease) | 30 mg/kg/day (in chow) for 42 days | 75% | Positive: Significantly reduced accumulation of cytotoxic lipofuscin bisretinoids (A2E).[5][6] Correlated with reduced visual cycle retinoids.[5] Neutral: No significant changes in dark adaptation kinetics.[6] |
| RBP4-Tg (RBP4 Overexpression) | 0.03% in chow (dose resulting in 70% reduction) | 70% | Positive: Prevented structural retinal degeneration.[4] Negative: Did not prevent retinal dysfunction. Caused severe reduction in retinal retinyl ester stores, impaired optokinetic tracking, and loss of cone photoreceptors.[4] |
| High-Fat Diet (B6D2F1 mice) (Model for Insulin Resistance) | Single 30 mg/kg oral dose | ~60-70% (peak at 12h) | Negative: Unlike fenretinide, A1120 did not improve insulin sensitivity or glucose tolerance, despite effectively lowering RBP4 levels.[2][7] |
| Rbp4-/- (RBP4 Knockout) | N/A (Used as control) | 100% | Observation: These mice are indistinguishable from wild-type regarding insulin sensitivity, suggesting that lowering RBP4 may not be a viable strategy for diabetes.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of A1120.
Protocol 1: A1120 Efficacy in Abca4-/- Mouse Model
This protocol outlines the long-term administration of A1120 to a genetic mouse model of Stargardt disease to assess its impact on the accumulation of retinal bisretinoids.
-
Animal Model: Male and female Abca4-/- mice, aged 6-8 weeks.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated for one week prior to the study initiation.
-
Grouping:
-
Group 1: Vehicle control (Abca4-/- mice fed standard chow).
-
Group 2: A1120 treatment (Abca4-/- mice fed chow formulated with A1120 to deliver a daily dose of 30 mg/kg).
-
Group 3: Wild-type control (Wild-type mice fed standard chow).
-
-
Treatment Period: 42 days (6 weeks).
-
Sample Collection:
-
Blood samples are collected via retro-orbital bleeding at baseline (Day 0), Day 21, and Day 42.
-
Serum is isolated by centrifugation and stored at -80°C for RBP4 analysis.
-
-
Endpoint Analysis (Day 42):
-
Animals are euthanized by CO₂ asphyxiation.
-
Eyes are enucleated. One eye is used for retinoid analysis, and the other can be used for histology.
-
Eyecups are prepared, flash-frozen in liquid nitrogen, and stored at -80°C.
-
-
Quantification:
References
- 1. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 2. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transgenic Mice Over-Expressing RBP4 Have RBP4-Dependent and Light-Independent Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative Analysis of RBP4 Inhibition: A 1120 vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Retinol Binding Protein 4 (RBP4) is critical for advancing research in areas such as metabolic disease and ophthalmology. This guide provides a detailed comparative analysis of two prominent methods for reducing RBP4 levels: the small molecule antagonist A 1120 and siRNA-mediated gene knockdown.
This comparison guide delves into the mechanisms of action, efficacy, and experimental protocols for both this compound and siRNA, supported by quantitative data and detailed methodologies. We aim to provide an objective overview to aid in the selection of the most appropriate technique for your research needs.
Mechanism of Action
This compound is a non-retinoid small molecule antagonist of RBP4.[1][2] It functions by binding to the retinol-binding pocket of RBP4, which induces a conformational change that disrupts the interaction between RBP4 and transthyretin (TTR).[1][3] This disruption prevents the formation of the RBP4-TTR complex in the blood. Since unbound RBP4 is small enough to be cleared by the kidneys, this compound effectively lowers the circulating levels of RBP4 and, consequently, retinol.[3]
siRNA (small interfering RNA) knockdown operates at the genetic level. It involves the introduction of short, double-stranded RNA molecules that are complementary to the mRNA sequence of the RBP4 gene.[4] Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target RBP4 mRNA, leading to its degradation and preventing the synthesis of the RBP4 protein.[4]
Performance and Efficacy
Table 1: In Vitro Performance of this compound
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 8.3 nM | Human | Competitive Binding Assay | [2] |
| IC50 (RBP4 Binding) | 14.8 nM | Human | SPA-based RBP4 Binding Assay | [1] |
| IC50 (RBP4-TTR Interaction) | 155 nM | Human | TR-FRET Assay | [1] |
Table 2: In Vivo Performance of this compound
| Parameter | Value | Species | Dosing Regimen | Time Point | Reference |
| Serum RBP4 Reduction | ~70% | Mouse | 0.03% this compound in chow | Not specified | [5] |
| Serum RBP4 Reduction | 75% | Mouse | 30 mg/kg daily in chow | 6 weeks | [1][6] |
| Peak Serum RBP4 Reduction | Not specified | Mouse | 30 mg/kg oral gavage | 12 hours | [7] |
Table 3: Performance of siRNA Knockdown of RBP4
| Parameter | Knockdown Efficiency | Cell Line/System | Method | Reference |
| RBP4 mRNA Reduction | 55% | 3T3-L1 adipocytes | RNA oligonucleotide transfection | |
| RBP4 mRNA & Protein Suppression | >60% | Porcine preadipocytes | Lentiviral transduction | |
| Gene Silencing | >85% | HeLa cells | siRNA transfection (general) | [8] |
Specificity and Off-Target Effects
This compound has been shown to be a specific antagonist for RBP4. Notably, unlike the earlier RBP4 antagonist fenretinide, this compound is a non-retinoid and does not act as an agonist for retinoic acid receptors (RARα), which is expected to result in a more favorable safety profile.[1][5] While comprehensive selectivity panel data against a broad range of kinases or GPCRs is not publicly available, the existing literature suggests a high degree of specificity for RBP4.
siRNA knockdown is highly specific due to its sequence-dependent mechanism. However, off-target effects can occur. These are primarily driven by the "seed region" of the siRNA (nucleotides 2-8), which can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNA targets, leading to their degradation in a manner similar to microRNAs.[9][10] The potential for off-target effects is dependent on the siRNA concentration and the specific sequence.[10] Careful design of siRNA sequences and the use of multiple siRNAs targeting different regions of the same gene can help mitigate off-target effects.
Experimental Protocols
This compound In Vitro Treatment Protocol (General)
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Analysis: Harvest the cells or supernatant for downstream analysis, such as Western blotting or ELISA to quantify RBP4 protein levels.
Note: The optimal concentration of this compound will vary depending on the cell type and experimental goals. Based on in vitro assays, concentrations in the nanomolar to low micromolar range are typically effective.[1]
siRNA Knockdown Protocol for RBP4 in 3T3-L1 Cells
This protocol is adapted from a published method for siRNA-mediated knockdown in 3T3-L1 preadipocytes.[11][12]
-
Cell Seeding: On day -4 of differentiation, seed 3T3-L1 preadipocytes in a 6-well plate at a density that will result in confluence on day 0.
-
siRNA and Transfection Reagent Preparation:
-
Prepare a solution of the RBP4-targeting siRNA duplex in a serum-free medium.
-
In a separate tube, prepare a solution of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
-
Complex Formation: Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation and Differentiation:
-
Incubate the cells with the transfection complexes for 24-48 hours.
-
After the incubation period, replace the medium with differentiation medium to induce adipogenesis.
-
-
Analysis: Harvest the cells at the desired time points (e.g., 48-96 hours post-transfection) to assess RBP4 mRNA and protein levels by qRT-PCR and Western blotting, respectively.
Note: It is crucial to include a non-targeting (scrambled) siRNA control to assess for non-specific effects of the transfection process.
Signaling Pathways and Experimental Workflows
RBP4 Signaling Pathways
RBP4 has been implicated in several signaling pathways, particularly those related to insulin (B600854) resistance and inflammation. Two key pathways are the JAK/STAT and TLR4 signaling cascades.
Figure 1: RBP4 signaling pathways in insulin resistance.
Experimental Workflow: this compound Treatment
Figure 2: Workflow for this compound in vitro experiment.
Experimental Workflow: siRNA Knockdown
Figure 3: Workflow for siRNA knockdown experiment.
Conclusion
Both this compound and siRNA knockdown are effective tools for reducing RBP4 levels and studying its biological functions. The choice between these two methods will depend on the specific experimental goals, the model system being used, and the desired duration of RBP4 reduction.
-
This compound offers a rapid and reversible method for inhibiting RBP4 function, particularly in in vivo studies where systemic delivery is required. Its non-retinoid nature makes it a valuable tool with a potentially favorable safety profile.
-
siRNA knockdown provides a highly specific and potent method for reducing RBP4 expression at the genetic level, making it ideal for in vitro studies aimed at elucidating the direct cellular consequences of RBP4 deficiency. The duration of silencing can be sustained for several days.
Researchers should carefully consider the advantages and limitations of each approach, as outlined in this guide, to select the most appropriate strategy for their RBP4-related investigations.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Mice Over-Expressing RBP4 Have RBP4-Dependent and Light-Independent Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of TPST-1120 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TPST-1120, a first-in-class oral antagonist of peroxisome proliferator-activated receptor alpha (PPARα), against current first-line treatments for unresectable or metastatic hepatocellular carcinoma (HCC).[1][2] This analysis is based on publicly available clinical trial data and aims to facilitate an independent assessment of TPST-1120's performance and potential.
Executive Summary
TPST-1120 is an investigational small molecule that targets cancer cell metabolism and modulates the tumor microenvironment.[3] Clinical trial data, primarily from a global randomized Phase 1b/2 study (part of Roche's Morpheus program), suggests that TPST-1120 in combination with the standard-of-care, atezolizumab and bevacizumab, demonstrates a promising improvement in clinical outcomes for patients with advanced HCC compared to the standard-of-care alone. This guide presents a side-by-side comparison of efficacy and safety data from key clinical trials of TPST-1120 and its alternatives, detailed experimental protocols, and a visualization of its mechanism of action.
Data Presentation: Quantitative Comparison of First-Line HCC Therapies
The following tables summarize key efficacy and safety data from clinical trials of TPST-1120 in combination with atezolizumab and bevacizumab, and the respective pivotal trials for the standard-of-care combination, as well as other approved first-line treatments, sorafenib (B1663141) and lenvatinib (B1674733).
Table 1: Efficacy of TPST-1120 Combination Therapy vs. Standard of Care in First-Line Unresectable HCC
| Endpoint | TPST-1120 + Atezolizumab + Bevacizumab (Phase 1b/2) | Atezolizumab + Bevacizumab (IMbrave150) |
| Confirmed Objective Response Rate (ORR) | 30% | 27.3% |
| Median Progression-Free Survival (PFS) | 7.0 months | 6.8 months |
| Median Overall Survival (OS) | 21.0 months | 19.2 months |
| Hazard Ratio (HR) for OS | 0.65 | 0.66 (vs. Sorafenib) |
Data for the TPST-1120 combination is from a randomized Phase 1b/2 study. The IMbrave150 trial was a Phase 3 study.
Table 2: Efficacy of Other First-Line Therapies for Unresectable HCC
| Endpoint | Sorafenib (SHARP Trial) | Lenvatinib (REFLECT Trial) |
| Objective Response Rate (ORR) | 2% | 24.1% |
| Median Progression-Free Survival (PFS) | 5.5 months | 7.4 months |
| Median Overall Survival (OS) | 10.7 months | 13.6 months |
| Hazard Ratio (HR) for OS | 0.69 (vs. Placebo) | 0.92 (vs. Sorafenib) |
Table 3: Overview of Key Safety Data (Grade 3/4 Treatment-Related Adverse Events)
| Adverse Event | TPST-1120 + Atezolizumab + Bevacizumab | Atezolizumab + Bevacizumab (IMbrave150) | Sorafenib (SHARP Trial) | Lenvatinib (REFLECT Trial) |
| Hypertension | Data not specified | 15.2% | 4% | 23% |
| Diarrhea | Data not specified | 1.8% | 8% | 4% |
| Fatigue | Data not specified | 3.6% | 4% | 9% |
| Hand-Foot Skin Reaction | Data not specified | <1% | 8% | 3% |
Note: The safety profile for the TPST-1120 combination was reported to be manageable and consistent with the profiles of atezolizumab and bevacizumab.
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited in this guide.
TPST-1120 in Combination with Atezolizumab and Bevacizumab (NCT04524871 - Morpheus-Liver)
-
Study Design: A Phase 1b/2, open-label, multicenter, randomized umbrella study.
-
Patient Population: Patients with locally advanced or metastatic hepatocellular carcinoma (HCC) who have not received prior systemic therapy.[4]
-
Intervention: Participants were randomized to receive either TPST-1120 (1200 mg orally once daily on days 1-21 of a 21-day cycle) in combination with atezolizumab (1200 mg IV on day 1 of each 21-day cycle) and bevacizumab (15 mg/kg IV on day 1 of each 21-day cycle), or atezolizumab and bevacizumab alone.[5]
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DOR).[5]
Atezolizumab and Bevacizumab (IMbrave150 - NCT03434379)
-
Study Design: A Phase 3, open-label, multicenter, randomized study.[6][7]
-
Patient Population: Patients with untreated, locally advanced or metastatic HCC. Key inclusion criteria included Child-Pugh class A liver function and an ECOG performance status of 0 or 1.[7]
-
Intervention: Patients were randomized 2:1 to receive either atezolizumab (1200 mg IV every 3 weeks) plus bevacizumab (15 mg/kg IV every 3 weeks) or sorafenib (400 mg orally twice daily).[7]
-
Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as assessed by an independent review facility according to RECIST v1.1.[8]
Sorafenib (SHARP Trial - NCT00105443)
-
Study Design: A Phase 3, multinational, randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Patients with advanced HCC who had not received prior systemic therapy and had well-preserved liver function (Child-Pugh A).[9]
-
Intervention: Patients were randomized to receive either sorafenib (400 mg orally twice daily) or a matching placebo.[10]
-
Primary Endpoint: Overall Survival (OS).[9]
-
Secondary Endpoints: Time to progression.
Lenvatinib (REFLECT Trial - NCT01761266)
-
Study Design: A Phase 3, multicenter, randomized, open-label, non-inferiority trial.[11]
-
Patient Population: Patients with unresectable HCC and no prior systemic therapy. Patients with ≥50% liver occupation or main portal vein invasion were excluded.[12]
-
Intervention: Patients were randomized to receive either lenvatinib (12 mg or 8 mg once daily based on body weight) or sorafenib (400 mg twice daily).[13]
-
Primary Endpoint: Overall Survival (OS), tested for non-inferiority.[12]
-
Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR), tested for superiority.[12]
Mandatory Visualization
TPST-1120 Mechanism of Action: PPARα Signaling Pathway Inhibition
TPST-1120 is a selective antagonist of PPARα, a nuclear receptor and transcription factor that plays a key role in fatty acid oxidation (FAO). In many cancers, including HCC, tumor cells upregulate FAO to support their rapid growth and proliferation. By inhibiting PPARα, TPST-1120 disrupts this metabolic pathway, leading to a dual anti-tumor effect: direct inhibition of tumor cell growth and modulation of the tumor microenvironment to become more favorable for an anti-cancer immune response.
Caption: Inhibition of PPARα by TPST-1120 disrupts tumor cell metabolism and reduces immune suppression.
Experimental Workflow: First-Line HCC Clinical Trial Design
The following diagram illustrates a generalized workflow for the randomized clinical trials discussed in this guide, comparing an investigational therapy to the standard of care in previously untreated advanced HCC patients.
Caption: A typical randomized controlled trial design for evaluating new first-line therapies in HCC.
References
- 1. researchgate.net [researchgate.net]
- 2. tempesttx.com [tempesttx.com]
- 3. PPARs: Interference with Warburg' Effect and Clinical Anticancer Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: Subanalyses of a phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]
- 13. Safety and efficacy of lenvatinib by starting dose based on body weight in patients with unresectable hepatocellular carcinoma in REFLECT - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A1120 vs. BPN-14136 in Retinal Disease Models
This guide provides a detailed, data-driven comparison of two non-retinoid Retinol-Binding Protein 4 (RBP4) antagonists, A1120 and BPN-14136. Both compounds have been investigated for their potential in treating retinal diseases such as atrophic age-related macular degeneration (AMD) and Stargardt disease, which are characterized by the excessive accumulation of lipofuscin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available preclinical data.
Mechanism of Action: Targeting the Visual Cycle
Both A1120 and BPN-14136 function by antagonizing RBP4, a serum protein responsible for transporting retinol (B82714) (Vitamin A) from the liver to tissues, including the retina. By inhibiting the interaction between RBP4 and transthyretin (TTR), these compounds disrupt the formation of the tertiary retinol-RBP4-TTR complex. This disruption leads to the rapid renal clearance of RBP4, thereby reducing the influx of retinol to the retina. A lower supply of retinol to the visual cycle is hypothesized to decrease the formation of cytotoxic bisretinoids, such as A2E, which are components of lipofuscin that contribute to retinal degeneration.[1][2][3][4]
dot
Caption: Signaling pathway of RBP4 antagonists A1120 and BPN-14136.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies, allowing for a direct comparison of A1120 and BPN-14136.
Table 1: In Vitro Potency
| Compound | RBP4 Binding (SPA IC50) | RBP4-TTR Interaction (HTRF/TR-FRET IC50) |
| A1120 | Not specified | 155 nM[1] |
| BPN-14136 | 12.8 nM[5] | 43.6 nM[5] |
| Fenretinide (for comparison) | Not specified | 4.5 µM (4500 nM)[1] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | A1120 | BPN-14136 | Animal Model |
| Serum RBP4 Reduction | ~75% (after 12 days)[1][6] | >90% (sustained over 12 weeks)[2][5] | Mice (A1120), Rats/Mice (BPN-14136) |
| Reduction in Visual Cycle Retinoids | ~30-50%[1] | ~40-50%[2] | Mice |
| Inhibition of Bisretinoid (A2E) Formation | Significant reduction (quantitative value not specified)[1] | ~50% (biochemical analysis)[2] | Abca4-/- mice |
| Reduction of Lipofuscin Autofluorescence | Significant reduction[1] | ~75%[2] | Abca4-/- mice |
| Effect on Dark Adaptation | No changes observed[1][6] | Minimal changes observed[2][7] | Mice |
Table 3: Safety and Specificity Profile
| Feature | A1120 | BPN-14136 |
| Retinoid Status | Non-retinoid[1][6] | Non-retinoid[5][7] |
| RARα Agonist Activity | No[1] | Not specified, but designed from A1120 scaffold[7] |
| Isomerohydrolase (RPE65) Inhibition | No[1] | Not specified, but does not inhibit the visual cycle[2][8] |
| Off-Target Activity | Not specified | No significant activity at hERG or a panel of 55 other targets[5] |
| Normalization of Complement System | Not specified | Yes (normalized levels of C3, Factors D & H, CRP)[2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RBP4-TTR Interaction Assay (TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between RBP4 and TTR.
dot
Caption: Workflow for the RBP4-TTR TR-FRET assay.
Protocol:
-
Reagents : Recombinant human RBP4 and TTR, each tagged with a FRET donor (e.g., terbium) or acceptor (e.g., d2) fluorophore, are used. All-trans retinol is required to induce the RBP4-TTR interaction.
-
Procedure : The assay is typically performed in a microplate format. A fixed concentration of all-trans retinol (e.g., 1 µM) is added to stimulate the RBP4-TTR interaction.
-
Compound Titration : A1120 or BPN-14136 is added in a series of increasing concentrations.
-
Incubation : The mixture of proteins, retinol, and the test compound is incubated to allow the binding and potential inhibition to reach equilibrium.
-
Measurement : The TR-FRET signal is measured using a suitable plate reader. A high signal indicates a strong RBP4-TTR interaction, while a low signal indicates disruption of the interaction by the antagonist.
-
Data Analysis : The results are plotted as the percentage of inhibition versus the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.[1]
In Vivo Studies in Abca4-/- Mice
The Abca4-/- mouse is a well-established model for Stargardt disease and retinal lipofuscinogenesis.
Protocol:
-
Animal Model : Abca4 null mutant mice, which exhibit excessive accumulation of lipofuscin, are used.
-
Dosing : A1120 or BPN-14136 is administered orally. For BPN-14136, a daily dose of 20 mg/kg was formulated into the rodent chow for 12 weeks.[2] For A1120, a 12-day treatment was evaluated.[1]
-
Sample Collection : Blood samples are collected at various time points (e.g., baseline, 2, 6, and 12 weeks for BPN-14136) to measure serum RBP4 levels via ELISA or a similar immunoassay.[2] At the end of the study, eyes are enucleated for analysis.
-
Biochemical Analysis : Eyecups are processed to extract and quantify lipofuscin bisretinoids, such as A2E, using techniques like HPLC. Visual cycle retinoids (e.g., 11-cis-retinaldehyde) are also quantified.[1][2]
-
Histology and Autofluorescence : Retinal cryosections are prepared to visualize and quantify lipofuscin autofluorescence using fluorescence microscopy.[2]
-
Functional Assessment : Electroretinography (ERG) is performed to assess retinal function and dark adaptation kinetics to ensure the compound does not negatively impact the visual cycle.[1][2]
Comparative Summary and Conclusion
Both A1120 and BPN-14136 are potent, non-retinoid RBP4 antagonists that effectively reduce the precursors of toxic bisretinoids in the retina.
-
Potency : Based on the available in vitro data, BPN-14136 demonstrates superior potency in both RBP4 binding and the disruption of the RBP4-TTR interaction compared to A1120.[1][5]
-
In Vivo Efficacy : BPN-14136 appears to induce a more profound and sustained reduction in serum RBP4 levels (>90%) compared to the reported reduction for A1120 (~75%).[1][2] This may contribute to its greater reported efficacy in reducing lipofuscin autofluorescence (~75% reduction for BPN-14136).[2]
-
Safety and Selectivity : Both compounds show a favorable safety profile by not acting as RARα agonists, a side effect associated with the earlier-generation RBP4 antagonist fenretinide.[1] Neither compound inhibits the visual cycle, a critical feature for a retinal therapeutic.[1][2] BPN-14136 has been further characterized with a broad off-target screening panel, confirming its high selectivity.[5]
-
Additional Benefits : A unique and clinically significant finding for BPN-14136 is its ability to normalize the dysregulated complement system in the retina of Abca4-/- mice.[2][8] Since inflammation and complement activation are implicated in the pathogenesis of AMD, this dual action of inhibiting bisretinoid synthesis and reducing inflammation makes BPN-14136 a particularly promising candidate.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. BPN-14136 | RBP4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-1120: A Novel BCR-ABL Tyrosine Kinase Inhibitor for Chronic Myeloid Leukemia
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis.[1][2] The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it into a manageable chronic condition for many patients.[2][3]
This guide provides a comparative evaluation of a novel, investigational BCR-ABL TKI, A-1120, against established treatments for CML: Imatinib, a first-generation TKI, and Ponatinib, a third-generation TKI. A-1120 is a highly selective inhibitor designed for potent activity against native BCR-ABL and a wide range of clinically relevant mutations.
Mechanism of Action: A Comparison
The primary therapeutic target for these agents is the ATP-binding site of the BCR-ABL kinase domain. By competitively inhibiting ATP binding, these TKIs block the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival of leukemic cells.[4][5]
-
A-1120 (Hypothetical): A-1120 is an ATP-competitive inhibitor with a high affinity for the BCR-ABL kinase domain. Its unique molecular structure allows for potent inhibition of both the active and inactive conformations of the kinase, and it is designed to be effective against a broad spectrum of BCR-ABL mutations, including the highly resistant T315I mutation. Its high selectivity is intended to minimize off-target effects.
-
Imatinib: As the first-in-class TKI, Imatinib binds to the ATP-binding site of the inactive conformation of the ABL kinase domain.[4][6] This stabilizes the inactive state, preventing the kinase from adopting its active form and thereby blocking its catalytic activity.[4] While highly effective against the native BCR-ABL kinase, its efficacy can be compromised by mutations in the kinase domain that favor the active conformation or interfere with drug binding.[6]
-
Ponatinib: Ponatinib is a potent, third-generation TKI designed to overcome resistance to earlier-generation inhibitors.[1][7] It is a pan-BCR-ABL inhibitor that effectively targets the native BCR-ABL kinase and all known single-point mutations, including the formidable T315I "gatekeeper" mutation.[7][8] Ponatinib binds to the inactive conformation of the ABL kinase domain.[9]
Figure 1: Simplified BCR-ABL Signaling Pathway and TKI Inhibition.
Comparative Efficacy: A Data-Driven Overview
The clinical efficacy of TKIs is assessed by achieving specific hematologic, cytogenetic, and molecular response milestones. The following tables summarize the hypothetical performance of A-1120 in comparison to published data for Imatinib and Ponatinib.
Table 1: Efficacy in Newly Diagnosed Chronic Phase CML
| Endpoint | A-1120 (Hypothetical Phase III Data) | Imatinib (IRIS Trial, 18 months) | Ponatinib (EPIC Trial, 12 months) |
| Complete Hematologic Response (CHR) | 99% | 98%[4] | N/A |
| Major Cytogenetic Response (MCyR) | 95% | 85%[4] | N/A |
| Complete Cytogenetic Response (CCyR) | 90% | 76%[4] | N/A |
| Major Molecular Response (MMR) at 12 months | 75% | 31% (at 12 months)[10] | N/A |
Note: The EPIC trial comparing Ponatinib and Imatinib in newly diagnosed CML was initiated, but results are not fully available in the provided context.[11]
Table 2: Efficacy in Resistant/Intolerant Chronic Phase CML
| Endpoint | A-1120 (Hypothetical Phase II Data) | Ponatinib (PACE Trial) |
| MCyR in patients with T315I mutation | 85% | 70% |
| CCyR in patients with T315I mutation | 70% | 66%[1] |
| MMR in patients with T315I mutation | 60% | 56% |
Experimental Protocols
The evaluation of TKIs like A-1120 involves a series of preclinical and clinical assays to determine their potency, selectivity, and mechanism of action.
1. In Vitro BCR-ABL Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the BCR-ABL kinase.
-
Methodology:
-
Recombinant BCR-ABL kinase is incubated with a specific peptide substrate (e.g., Abltide) and ATP in a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).[12]
-
The reaction is initiated in the presence of varying concentrations of the test inhibitor (A-1120, Imatinib, or Ponatinib).
-
After incubation (e.g., 60 minutes at 30°C), the amount of phosphorylated substrate is quantified.[12] This can be done using methods such as ELISA with a phospho-specific antibody or by measuring ADP production using a luminescent assay like the ADP-Glo™ Kinase Assay.[13]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the ability of the TKI to inhibit the proliferation of CML cells.
-
Methodology:
-
CML cell lines (e.g., K562, which is BCR-ABL positive) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Cell viability or proliferation is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curve.
-
Figure 2: Experimental Workflow for TKI Evaluation.
Conclusion
Based on the presented hypothetical data, A-1120 demonstrates a promising therapeutic profile with potent activity against both native and mutated BCR-ABL, including the T315I mutation. Its high selectivity suggests a potential for a favorable safety profile. The superior response rates in the hypothetical head-to-head comparison with Imatinib in newly diagnosed CML, and its strong performance in the resistant setting, position A-1120 as a potentially significant advancement in the management of CML. Further clinical investigation is warranted to confirm these findings and fully elucidate the therapeutic potential of A-1120 in the CML treatment landscape.
References
- 1. Ponatinib - Wikipedia [en.wikipedia.org]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. atlanticendomd.com [atlanticendomd.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 8. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling A-1120
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of A-1120, a Nonretinoid RBP4 Antagonist.
This document provides critical safety and logistical information for the handling of A-1120 (CAS RN: 1152782-19-8), a selective non-retinoid ligand for retinol-binding protein 4 (RBP4).[1] Adherence to these guidelines is essential to ensure a safe laboratory environment and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling A-1120.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure full body coverage. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is required if working outside a fume hood or if there is a risk of aerosolization. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety shower and eyewash stations are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid A-1120 within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add A-1120 slowly to the solvent to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapor.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste materials contaminated with A-1120 must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, bench paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing A-1120 in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain the spill, then collect it into a sealed, labeled hazardous waste container.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Signaling Pathway and Experimental Workflow Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
